SMRT peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C82H142N26O24 |
|---|---|
Molecular Weight |
1876.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H142N26O24/c1-14-42(9)62(77(128)101-54(34-47-35-89-38-93-47)72(123)98-52(26-28-59(114)115)71(122)106-63(43(10)15-2)79(130)108-32-20-24-56(108)74(125)100-53(80(131)132)23-19-31-91-82(87)88)105-73(124)55(37-109)102-69(120)49(22-18-30-90-81(85)86)96-57(111)36-92-65(116)44(11)94-68(119)51(25-27-58(112)113)97-70(121)50(21-16-17-29-83)99-76(127)61(41(7)8)104-78(129)64(46(13)110)107-66(117)45(12)95-75(126)60(40(5)6)103-67(118)48(84)33-39(3)4/h35,38-46,48-56,60-64,109-110H,14-34,36-37,83-84H2,1-13H3,(H,89,93)(H,92,116)(H,94,119)(H,95,126)(H,96,111)(H,97,121)(H,98,123)(H,99,127)(H,100,125)(H,101,128)(H,102,120)(H,103,118)(H,104,129)(H,105,124)(H,106,122)(H,107,117)(H,112,113)(H,114,115)(H,131,132)(H4,85,86,90)(H4,87,88,91)/t42-,43-,44-,45-,46+,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
MQJWMJOEBDXBHH-YDVKLCRXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The SMRT Corepressor: A Technical Guide to its Discovery, History, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Silencing Mediator for Retinoic acid and Thyroid hormone receptor (SMRT), also known as Nuclear Receptor Corepressor 2 (NCoR2), is a pivotal transcriptional corepressor that plays a crucial role in regulating gene expression. Initially identified through its interaction with unliganded nuclear receptors, SMRT is now understood to be a key component of a large multiprotein complex that mediates transcriptional repression for a wide array of transcription factors beyond the nuclear receptor superfamily. This technical guide provides an in-depth overview of the discovery and history of SMRT, its molecular architecture, its regulation by signaling pathways, and the key experimental methodologies used to study its function.
Discovery and History
The concept of transcriptional corepressors for nuclear receptors emerged from the observation that these receptors could actively repress gene expression in the absence of their cognate ligands. In 1995, the laboratory of Ronald M. Evans identified SMRT as a protein that interacts with the unliganded retinoic acid receptor (RAR) and thyroid hormone receptor (TR), mediating this transcriptional silencing. Almost simultaneously, the NCoR (Nuclear Receptor Corepressor) was identified as a similar corepressor, establishing a new family of transcriptional regulators.
Subsequent research revealed that SMRT and NCoR are large, structurally related proteins that act as scaffolding platforms for the assembly of a larger corepressor complex. This complex was found to contain histone deacetylases (HDACs), providing a direct link between the corepressors and chromatin modification. Specifically, HDAC3 was identified as a key component of the SMRT/N-CoR complex. The discovery of these corepressor complexes provided a molecular mechanism for how unliganded nuclear receptors and other transcription factors could actively repress transcription by inducing a more condensed, transcriptionally silent chromatin state.
Molecular Architecture of SMRT
SMRT is a large protein with a modular structure, comprising distinct functional domains that mediate its interactions with transcription factors and other components of the corepressor complex.
Repression Domains (RDs)
The N-terminal region of SMRT contains multiple repression domains (RDs) that are responsible for its transcriptional silencing activity. These domains recruit other proteins to the corepressor complex. The key interacting partners that bind to the N-terminal region of SMRT include:
-
HDAC3: A histone deacetylase that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
-
TBL1 (Transducin β-like 1) and TBLR1 (TBL1-related 1): WD40-repeat containing proteins that are crucial for the recruitment of the ubiquitin/proteasome machinery and are involved in the exchange of corepressors for coactivators upon ligand binding.
-
GPS2 (G protein pathway suppressor 2): A component of the SMRT/N-CoR complex that contributes to its stability and function.
Receptor Interaction Domains (RIDs) and CoRNR Boxes
The C-terminal region of SMRT contains two well-characterized receptor interaction domains (RIDs) that are responsible for its interaction with nuclear receptors. Within these RIDs are short helical motifs known as CoRNR boxes (Corepressor-Nuclear Receptor interaction) with a consensus sequence of LXXHIXXXI/L, where 'L' is leucine, 'H' is histidine, 'I' is isoleucine, and 'X' is any amino acid. These motifs are essential for the binding of SMRT to the ligand-binding domains (LBDs) of unliganded nuclear receptors. The interaction between the CoRNR box and the nuclear receptor LBD is a key determinant of transcriptional repression.
The SMRT Corepressor Complex
SMRT does not function in isolation but as part of a large, multi-subunit complex. The core components of this complex have been identified through biochemical purification and proteomic approaches.
Table 1: Core Components of the SMRT Corepressor Complex
| Component | Function | Key References |
| SMRT (NCoR2) | Scaffold protein, interacts with transcription factors and other corepressor components. | |
| HDAC3 | Histone deacetylase; catalyzes the removal of acetyl groups from histones. | |
| TBL1/TBLR1 | WD40-repeat proteins; mediate the exchange of corepressors for coactivators. | |
| GPS2 | Stabilizes the corepressor complex. |
Regulation of SMRT Function by Signaling Pathways
The activity of the SMRT corepressor is not static but is dynamically regulated by various cellular signaling pathways, primarily through post-translational modifications such as phosphorylation.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade has been shown to be a key regulator of SMRT function. Activation of this pathway, for instance by epidermal growth factor (EGF), can lead to the phosphorylation of SMRT by kinases such as MEKK1, MEK1, and ERK2. This phosphorylation can have several consequences:
-
Inhibition of Nuclear Receptor Binding: Phosphorylation of SMRT can decrease its affinity for nuclear receptors, leading to a derepression of target genes.
-
Nuclear Export: Phosphorylation can trigger the translocation of SMRT from the nucleus to the cytoplasm, thereby preventing it from accessing its target genes.
Experimental Protocols for Studying SMRT
A variety of in vitro and in vivo techniques have been instrumental in elucidating the function of SMRT and its interacting partners.
Glutathione-S-Transferase (GST) Pull-Down Assay
This in vitro assay is used to identify and confirm direct protein-protein interactions.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequence of the "bait" protein (e.g., a specific domain of SMRT) into a bacterial expression vector containing a GST tag (e.g., pGEX).
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21).
-
Induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.
-
-
Preparation of "Prey" Protein:
-
The "prey" protein (e.g., a nuclear receptor) can be expressed and purified similarly, or it can be produced by in vitro transcription/translation in the presence of 35S-methionine for radiolabeling.
-
-
Binding Reaction:
-
Incubate the immobilized GST-bait protein with the prey protein in a suitable binding buffer.
-
Include appropriate controls, such as GST alone, to check for non-specific binding.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and autoradiography (for radiolabeled prey) or Western blotting using an antibody specific to the prey protein.
-
Mammalian Two-Hybrid Assay
This in vivo assay is used to study protein-protein interactions within a cellular context.
Methodology:
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein into a vector that fuses it to a DNA-binding domain (DBD), such as the GAL4 DBD.
-
Clone the coding sequence of the "prey" protein into a vector that fuses it to a transcriptional activation domain (AD), such as the VP16 AD.
-
-
Transfection:
-
Co-transfect mammalian cells with the DBD-bait plasmid, the AD-prey plasmid, and a reporter plasmid containing a promoter with binding sites for the DBD (e.g., GAL4 UAS) upstream of a reporter gene (e.g., luciferase).
-
-
Reporter Gene Assay:
-
After a suitable incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
-
Analysis:
-
An increase in reporter gene activity compared to control transfections (e.g., DBD-bait with empty AD vector) indicates an interaction between the bait and prey proteins, which brings the DBD and AD into close proximity to activate transcription.
-
Luciferase Reporter Assay
This assay is widely used to measure the effect of SMRT on the transcriptional activity of a specific promoter.
Methodology:
-
Plasmid Construction:
-
Clone the promoter of a gene of interest upstream of the firefly luciferase gene in a reporter vector.
-
Prepare an expression vector for SMRT and the transcription factor of interest.
-
-
Transfection:
-
Co-transfect cells with the reporter plasmid, the transcription factor expression vector, and either an empty vector or the SMRT expression vector.
-
A co-transfected plasmid expressing Renilla luciferase is often used as an internal control for transfection efficiency.
-
-
Cell Lysis and Luciferase Assay:
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in the presence and absence of SMRT to determine the fold-repression.
-
Table 2: Representative Quantitative Data on SMRT-mediated Repression
| Transcription Factor | Reporter Gene Promoter | Cell Line | Fold Repression by SMRT | Key References | | :--- | :--- | :--- | :--- | :
The Central Role of SMRT in Orchestrating Protein-Protein Interactions: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) protein and its critical role as a scaffold for mediating protein-protein interactions within larger corepressor complexes. SMRT, also known as Nuclear Receptor Corepressor 2 (NCoR2), is a key transcriptional corepressor involved in regulating a multitude of cellular processes, including development, metabolism, and cell cycle control.[1][2] Its function is intrinsically linked to its ability to form and modulate extensive interaction networks. This document, intended for researchers, scientists, and professionals in drug development, delves into the molecular mechanisms of SMRT-mediated interactions, the composition of its associated protein complexes, the signaling pathways that govern its activity, and the experimental methodologies used to investigate these interactions.
Core SMRT-Containing Protein Complexes
SMRT functions as a large scaffolding protein, orchestrating the assembly of multi-subunit corepressor complexes.[3][4] These complexes are crucial for mediating transcriptional repression by a variety of DNA-binding transcription factors, most notably nuclear hormone receptors.[1][5][6] The core components of the SMRT complex are highly conserved and play distinct roles in the overall repressive function.
The primary SMRT corepressor complex includes Histone Deacetylase 3 (HDAC3), Transducin Beta-like protein 1 (TBL1), and G-protein pathway suppressor 2 (GPS2).[3][4][7][8][9] SMRT, along with its homolog N-CoR, directly binds to and activates HDAC3, which is a key enzymatic component responsible for the deacetylation of histone tails, leading to chromatin condensation and transcriptional silencing.[3][4][8] TBL1 and its related protein TBLR1 are WD40 repeat-containing proteins that are thought to mediate the recruitment of the corepressor complex to chromatin.[3][7] GPS2 is another integral component that contributes to the stability and function of the complex.[8][9]
In addition to this core complex, SMRT can also associate with other proteins to form functionally distinct complexes. For instance, SMRT has been shown to interact with the mSin3A corepressor complex, which includes HDAC1 and HDAC2.[5] This suggests that SMRT can mediate repression through multiple HDAC-containing complexes.
Key Protein-Protein Interactions of SMRT
The function of SMRT is defined by its interactions with a diverse array of proteins. These interactions are mediated by specific domains within the SMRT protein. The N-terminal region of SMRT contains multiple autonomous repression domains (RDs) that are responsible for its transcriptional silencing activity.[6][10][11] The C-terminal region contains two independent receptor interaction domains (RIDs) that mediate the binding to unliganded nuclear hormone receptors, such as the thyroid hormone receptor (TR) and the retinoic acid receptor (RAR).[2][6][12]
Table 1: Key Interacting Partners of the SMRT Corepressor
| Interacting Protein | Interacting Domain on SMRT | Functional Consequence | References |
| Nuclear Hormone Receptors (e.g., TR, RAR, AR) | C-terminal Receptor Interaction Domains (RIDs) | Recruitment of the corepressor complex to target genes in the absence of ligand, leading to transcriptional repression. | [2][6][12][13] |
| HDAC3 | Deacetylase-Activating Domain (DAD) | Allosteric activation of HDAC3's deacetylase activity, crucial for histone modification and gene silencing. | [3][4][8][11] |
| TBL1/TBLR1 | N-terminal region | Anchoring the corepressor complex to chromatin. | [3][7][8][9] |
| GPS2 | N-terminal region | Stabilization of the corepressor complex. | [8][9] |
| mSin3A | N-terminal Repression Domains | Assembly of an alternative corepressor complex containing HDAC1/2. | [5][12] |
| Class IIa HDACs (e.g., HDAC4, HDAC5, HDAC7) | C-terminal region of Repression Domain 3 (RD3c) | SMRT acts as a bridge between class I (HDAC3) and class IIa HDACs. | [11][14][15][16] |
| BCL6 | BTB domain | SMRT acts as a corepressor for the BCL6 transcription factor, enhancing its repressive function. | [17][18] |
| PLZF | SMRT interacts with the PLZF oncoprotein, contributing to its role in leukemia. | [10] |
Signaling Pathways Regulating SMRT Interactions
The activity and interaction profile of the SMRT corepressor are dynamically regulated by various intracellular signaling pathways. Post-translational modifications, particularly phosphorylation, play a pivotal role in modulating SMRT's subcellular localization, stability, and its affinity for binding partners.
Several kinase pathways have been shown to target SMRT. The Mitogen-Activated Protein Kinase (MAPK) pathway, including MEK-1 and MEKK-1, can phosphorylate SMRT, leading to its nuclear export and a decrease in its ability to interact with nuclear receptors, thereby relieving repression.[19] Protein Kinase CK2 has also been identified as a kinase that phosphorylates SMRT, and this modification appears to stabilize the interaction between SMRT and nuclear hormone receptors.[20] Furthermore, Cyclin-dependent kinase 2 (Cdk2) and the prolyl-isomerase Pin1 act in a pathway to negatively regulate SMRT by promoting its degradation.[21][22]
These signaling pathways provide a mechanism for cells to rapidly modulate gene expression in response to external stimuli by controlling the assembly and function of SMRT-containing corepressor complexes.
Experimental Protocols for Studying SMRT Interactions
The elucidation of SMRT's protein interaction network has been made possible through a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments cited in the study of SMRT.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is used to identify and validate in vivo protein-protein interactions.
Protocol:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to the "bait" protein (e.g., anti-SMRT antibody) and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific to the "prey" protein (the suspected interacting partner) and the "bait" protein as a control.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions.
Protocol:
-
Bait and Prey Plasmid Construction: Clone the cDNA of the "bait" protein (e.g., a specific domain of SMRT) into a plasmid containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). Clone a cDNA library of potential "prey" proteins into a plasmid containing the corresponding activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where an interaction between the bait and prey proteins has occurred. A positive interaction reconstitutes the transcription factor, leading to the expression of reporter genes that allow growth on the selective media.
-
Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein. The interaction should be further validated by re-transformation and other biochemical assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of protein-protein interactions in real-time.[23][24][25][26][27]
Protocol:
-
Ligand Immobilization: One interacting partner (the "ligand," e.g., purified SMRT peptide) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the "analyte," e.g., a purified potential binding protein) is flowed over the sensor surface in a continuous stream of buffer.
-
Detection of Binding: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Association and Dissociation Phases: The association rate (k_on) is determined during the injection of the analyte, and the dissociation rate (k_off) is measured during the subsequent flow of buffer without the analyte.
-
Data Analysis: The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated from the ratio of the dissociation and association rates (K_D = k_off / k_on).
Table 2: Quantitative Binding Affinity Data for SMRwt Peptide Interactions
| Analyte | Ligand | K_D (Dissociation Constant) | Technique | Reference |
| Nef protein | Vimentin | 0.75 ± 1.1 nM | SPR | [28] |
| Nef protein | Mortalin | 3.16 ± 0.03 nM | SPR | [28] |
| SMRwt peptide | Vimentin | 6.63 ± 0.74 µM | SPR | [28] |
| SMRwt peptide | Mortalin | 20.73 ± 2.33 µM | SPR | [28] |
Note: The SMRwt peptide in this table is derived from the HIV Nef protein and is distinct from the SMRT corepressor protein which is the main subject of this guide. This data is included as an example of quantitative interaction data obtained via SPR.[28][29]
SMRT in Drug Development
The central role of SMRT in transcriptional regulation and its involvement in various diseases, including cancer and metabolic disorders, make it an attractive target for therapeutic intervention.[1][2][21] Understanding the intricate network of protein-protein interactions involving SMRT is crucial for the rational design of small molecules or peptides that can modulate these interactions.[30][31][32] For instance, developing compounds that disrupt the interaction between SMRT and oncogenic transcription factors could be a promising anti-cancer strategy. Conversely, molecules that stabilize the interaction of SMRT with nuclear receptors could be beneficial in treating metabolic diseases. The detailed understanding of SMRT's interaction landscape, as outlined in this guide, provides a foundation for such drug discovery efforts.
Conclusion
The SMRT corepressor is a multifaceted protein that lies at the heart of a complex regulatory network controlling gene expression. Its ability to act as a molecular scaffold, bringing together a diverse set of proteins, is fundamental to its function. This technical guide has provided an in-depth look at the composition of SMRT-containing complexes, the specific protein-protein interactions it mediates, the signaling pathways that regulate its activity, and the experimental approaches used to study these phenomena. A thorough understanding of the molecular intricacies of SMRT's interactions is paramount for advancing our knowledge of transcriptional regulation and for the development of novel therapeutic strategies targeting diseases with dysregulated gene expression.
References
- 1. New insights into the functions and regulation of the transcriptional corepressors SMRT and N-CoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Both corepressor proteins SMRT and N‐CoR exist in large protein complexes containing HDAC3 | The EMBO Journal [link.springer.com]
- 4. Both corepressor proteins SMRT and N‐CoR exist in large protein complexes containing HDAC3 | The EMBO Journal [link.springer.com]
- 5. Transcriptional Repression by the SMRT-mSin3 Corepressor: Multiple Interactions, Multiple Mechanisms, and a Potential Role for TFIIB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A core SMRT corepressor complex containing HDAC3 and TBL1, a WD40-repeat protein linked to deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural basis for the assembly of the SMRT/NCoR core transcriptional repression machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of receptor interaction and transcriptional repression by the corepressor SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of androgen receptor activity by the nuclear receptor corepressor SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. The SMRT Corepressor Is Regulated by a MEK-1 Kinase Pathway: Inhibition of Corepressor Function Is Associated with SMRT Phosphorylation and Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The SMRT corepressor is a target of phosphorylation by protein kinase CK2 (casein kinase II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cdk2 and Pin1 negatively regulate the transcriptional corepressor SMRT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 27. beactica.com [beactica.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Comprehensive Review on Current Advances in Peptide Drug Development and Design [mdpi.com]
An In-depth Technical Guide on SMRT Peptide Isoforms and Their Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Silencing Mediator for Retinoid and Thyroid-hormone receptors (SMRT), also known as Nuclear Receptor Corepressor 2 (NCoR2), is a critical transcriptional corepressor that plays a pivotal role in regulating gene expression. SMRT is a large, multi-domain protein that does not bind DNA directly but is recruited to target gene promoters by a variety of DNA-binding transcription factors, most notably nuclear receptors. Upon recruitment, SMRT orchestrates the assembly of a larger corepressor complex that includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.
A key feature of SMRT is the generation of multiple protein isoforms through alternative splicing of its pre-mRNA.[1] These isoforms exhibit distinct functional properties, including differential binding affinities for nuclear receptors and tissue-specific expression patterns. This isoform diversity provides a sophisticated mechanism for fine-tuning gene regulation in a context-dependent manner. Understanding the functional differences between SMRT isoforms is crucial for elucidating the complex mechanisms of transcriptional repression and for the development of targeted therapeutics for a range of diseases, including cancer and metabolic disorders.
This technical guide provides a comprehensive overview of the known SMRT peptide isoforms, their functional distinctions, the signaling pathways that regulate them, and detailed experimental protocols for their study.
SMRT Protein Domain Architecture
The SMRT protein is characterized by a modular structure comprising several functional domains that mediate its corepressor activity. A generalized schematic of the SMRT protein domains is presented below.
-
Repression Domains (RDs): The N-terminal region of SMRT contains multiple repression domains (RD1, RD2, and RD3) that are responsible for recruiting components of the corepressor complex, such as HDAC3, GPS2, and TBL1.
-
SANT Domains: Two SANT (SWI3, ADA2, N-CoR, and TFIIIB) domains are located between RD1 and RD2. These domains are thought to be involved in interactions with histones.
-
Receptor Interaction Domain (RID): The C-terminal region of SMRT contains the receptor interaction domain, which is responsible for binding to nuclear receptors. This domain contains one to three α-helical motifs known as CoRNR boxes (CoRNR box nuclear receptor interaction motifs) that mediate this interaction.
Major this compound Isoforms
Alternative splicing of the NCOR2 gene gives rise to several distinct SMRT isoforms. The most well-characterized of these are SMRTα, SMRTτ, SMRTβ, and SMRTε. The key differences between these isoforms lie in the composition of their C-terminal receptor interaction domains and N-terminal repression domains.
SMRTα and SMRTτ
SMRTα and SMRTτ are two of the most studied isoforms. They differ by the presence (SMRTα) or absence (SMRTτ) of a 47-amino acid insertion in the C-terminal receptor interaction domain.[1] This seemingly small difference has significant functional consequences, particularly regarding their interactions with nuclear receptors.
SMRTβ
SMRTβ is a shorter isoform that arises from alternative splicing in the N-terminal region, resulting in a deletion within the first repression domain (RD1). This truncation impairs its repressor activity.
SMRTε
SMRTε is a distinct splice variant that possesses only a single receptor interaction domain. This structural difference leads to a more restricted specificity for a subset of nuclear receptors, including the retinoic acid receptors (RARs).
Functional Differences of SMRT Isoforms
The structural variations among SMRT isoforms translate into significant functional diversity. These differences are most pronounced in their interactions with nuclear receptors and their tissue-specific expression profiles.
Differential Binding to Nuclear Receptors
The affinity of SMRT isoforms for different nuclear receptors varies considerably. This differential binding is a key mechanism for customizing transcriptional repression in a cell- and gene-specific manner.
| SMRT Isoform | Interacting Nuclear Receptor | Binding Affinity (Qualitative) | Reference |
| SMRTα | Pregnane X Receptor (PXR) | Stronger than SMRTτ | [2] |
| SMRTτ | Pregnane X Receptor (PXR) | Weaker than SMRTα | [2] |
| SMRTα | Thyroid Hormone Receptor (TR) | Weaker than SMRTτ | [1] |
| SMRTτ | Thyroid Hormone Receptor (TR) | Stronger than SMRTα | [1] |
| SMRTε | Retinoic Acid Receptors (RARs) | Preferential binding |
Note: Direct quantitative comparison of binding affinities (e.g., Kd values) across different studies is challenging due to variations in experimental conditions. The table above provides a qualitative summary based on available literature.
Tissue-Specific Expression
| Tissue | Predominant SMRT Isoform(s) | Reference |
| Liver | SMRTα | [2] |
| Intestine | SMRTα | [2] |
| Brain | High SMRT expression | [4] |
| Spleen | High SMRT expression | |
| Lung | High SMRT expression |
Note: This table represents a summary of qualitative and semi-quantitative findings from various studies. More research is needed to establish a complete quantitative map of SMRT isoform expression across all human tissues.
Signaling Pathways Regulating SMRT Function
The activity of SMRT corepressors is dynamically regulated by various intracellular signaling pathways. These pathways can modulate SMRT's subcellular localization, its interaction with binding partners, and its stability, thereby influencing its repressive function.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of SMRT. Activation of the MAPK cascade can lead to the phosphorylation of SMRT, which in turn can inhibit its function. This inhibition can occur through multiple mechanisms, including the dissociation of SMRT from its target transcription factors and its export from the nucleus to the cytoplasm.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade that can influence SMRT function. While the direct phosphorylation of SMRT by Akt has not been definitively established, this pathway can indirectly affect SMRT activity by regulating the expression and activity of other interacting proteins and transcription factors.
Wnt Signaling Pathway
The Wnt signaling pathway, particularly the canonical pathway involving β-catenin, can also intersect with SMRT function. SMRT has been shown to interact with components of the Wnt pathway, such as β-catenin and TCF/LEF transcription factors, thereby modulating Wnt target gene expression.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Preferential Physical and Functional Interaction of Pregnane X Receptor with the SMRTα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue expression of NCOR2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. NCOR2 nuclear receptor corepressor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Dual Roles of SMRT Peptides in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted roles of SMRT peptides in cellular signaling pathways. The term "SMRT peptide" encompasses two distinct classes of molecules with significant, yet different, implications in cellular regulation. The first class originates from the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) corepressor protein, a key player in transcriptional repression. The second class is derived from the Secretion Modification Region (SMR) of the HIV-1 Nef protein, which has been identified as a modulator of intercellular communication and cancer progression. This guide will elucidate the core functions, associated signaling cascades, and relevant experimental methodologies for both types of SMRT peptides, presenting a comprehensive resource for researchers and drug development professionals.
Part 1: Peptides Derived from the SMRT Corepressor
Peptides derived from the SMRT corepressor protein are instrumental in mediating transcriptional repression by forming complexes with histone deacetylases (HDACs) and other regulatory proteins. These interactions are crucial for the regulation of gene expression in a variety of cellular processes.
SMRT Corepressor Signaling Pathways
The SMRT corepressor and its derived peptides are integral components of several key signaling pathways, primarily functioning to repress gene transcription.
SMRT-derived peptides containing specific motifs, such as the GSI-containing motifs within the SMRT repression domain 3 (SRD3c), are critical for binding to class IIa HDACs like HDAC4 and HDAC5.[1][2] This interaction is essential for the recruitment of the SMRT/NCoR-HDAC3 complex to target gene promoters, leading to histone deacetylation and transcriptional repression.[2] The SMRT peptides often form a β-hairpin structure that blocks the catalytic entry site of the HDAC, modulating its activity.[1][2]
The function of the SMRT corepressor is subject to regulation by extracellular signals, notably through the mitogen-activated protein kinase (MAPK) pathway. The kinase MEKK1, and to a lesser extent MEK-1, can phosphorylate SMRT.[3][4] This phosphorylation event inhibits the interaction of SMRT with its transcription factor partners and can lead to the redistribution of the SMRT protein from the nucleus to the cytoplasm, thereby alleviating transcriptional repression.[3][4] Erk2, another MAP kinase, has been shown to disrupt SMRT self-dimerization, leading to a reorganization of the corepressor complex and reduced transcriptional repression.[5]
Recent studies have revealed a more complex role for SMRT beyond simple repression. SMRT can directly bind to the tumor suppressor protein p53 and be recruited to p53 binding sites, coactivating p53-dependent gene expression in response to DNA damage.[6][7][8] This function appears to be independent of HDAC3.[6][8] In the context of inflammation, the expression of SMRT is regulated by miR-16 in response to LPS stimulation. By targeting SMRT, miR-16 can modulate NF-κB-regulated transactivation of genes like IL-8.[9]
Quantitative Data for SMRT Corepressor-Derived Peptide Interactions
| Interacting Proteins | Method | Affinity (KD) | Reference |
| This compound (residues 1457-1464) and HDAC4 | Isothermal Titration Calorimetry (ITC) | 2.23 µM | [1] |
| This compound (residues 1457-1464) and HDAC5 | Isothermal Titration Calorimetry (ITC) | Not specified | [1] |
| This compound (residues 1360-1387) and HDAC7 | NMR Spectroscopy | 4-8 µM | Not specified |
| p53 and SMRT Deacetylase Activation Domain (DAD) | Co-Immunoprecipitation | Not specified | [6][8] |
Experimental Protocols for Studying SMRT Corepressor-Derived Peptides
This protocol is designed to isolate a protein of interest and its binding partners.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest (or a tag) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
This assay determines if a kinase can phosphorylate a substrate protein.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified active kinase (e.g., MEKK1, MEK-1, or Erk2), the purified SMRT protein or peptide substrate, and kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Analysis:
This assay measures the effect of SMRT on the transcriptional activity of a specific promoter.
-
Cell Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene driven by the promoter of interest (e.g., a p53-responsive promoter) and an expression plasmid for SMRT or a control vector. A second reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours, treat the cells with any relevant stimuli.
-
Lyse the cells using a passive lysis buffer.
-
-
Luminometry:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
Part 2: The HIV-1 Nef-Derived SMR Peptide
A distinct "SMR peptide" is derived from the Secretion Modification Region of the HIV-1 Nef protein. This peptide has emerged as a significant modulator of intercellular signaling, particularly in the context of cancer biology, by interacting with key cellular proteins and affecting extracellular vesicle (exosome) secretion.
HIV-1 Nef SMR Peptide Signaling Pathways
The SMR peptide from HIV-1 Nef influences cellular processes by binding to specific intracellular proteins, thereby disrupting their normal functions.
The SMR peptide has been shown to interact directly with the chaperone protein Mortalin and the intermediate filament protein Vimentin.[12][15][16] This interaction is critical for the peptide's ability to block the release of exosomes from cancer cells.[11][17] By binding to Mortalin, the SMR peptide disrupts the cellular machinery required for exosome biogenesis and secretion.[11]
The interaction of the SMR peptide with Mortalin and Vimentin has significant downstream effects on cancer cell phenotype. In breast cancer cells, treatment with the SMR peptide leads to a reduction in the expression of mesenchymal markers like Vimentin and an increase in the epithelial marker E-cadherin.[18] This indicates an inhibition of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[18]
Quantitative Data for HIV-1 Nef SMR Peptide Interactions
| Interacting Molecules | Method | Affinity (KD) | Effect on Protein Expression | Reference |
| HIV-1 Nef protein and Vimentin | Surface Plasmon Resonance (SPR) | 0.75 ± 1.1 nM | - | [15][16] |
| HIV-1 Nef protein and Mortalin | Surface Plasmon Resonance (SPR) | 3.16 ± 0.03 nM | - | [15][16] |
| SMRwt peptide and Vimentin | Surface Plasmon Resonance (SPR) | 6.63 ± 0.74 µM | Vimentin reduced by 34.65% | [15][16][18] |
| SMRwt peptide and Mortalin | Surface Plasmon Resonance (SPR) | 20.73 ± 2.33 µM | Mortalin reduced by 15.58% | [15][16][18] |
Experimental Protocols for Studying the HIV-1 Nef SMR Peptide
SPR is a label-free technique to measure real-time biomolecular interactions.
-
Chip Preparation:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the ligand (e.g., purified Mortalin or Vimentin protein) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., SMR peptide) over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
-
Data Analysis:
This protocol is used to detect changes in the expression of key EMT proteins.
-
Sample Preparation:
-
Lyse cells treated with the SMR peptide or control in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Isolation by Ultracentrifugation:
-
Collect cell culture supernatant and centrifuge at low speeds (300 x g and 2,000 x g) to remove cells and debris.
-
Perform a high-speed centrifugation (10,000 x g) to remove larger vesicles.
-
Pellet exosomes by ultracentrifugation at 100,000 x g for 70-90 minutes.
-
Wash the exosome pellet in PBS and repeat the ultracentrifugation step.[6][8][26]
-
-
Quantification by Nanoparticle Tracking Analysis (NTA):
-
Quantification by Acetylcholinesterase (AChE) Activity Assay:
Conclusion
The study of SMRT peptides, whether derived from the SMRT corepressor or the HIV-1 Nef protein, offers profound insights into fundamental cellular processes. Peptides from the SMRT corepressor are key regulators of gene expression through their interactions with HDACs and their responsiveness to signaling cascades like the MAPK pathway. In contrast, the SMR peptide from HIV-1 Nef provides a powerful tool to investigate and potentially manipulate intercellular communication via exosomes, with significant implications for cancer therapy. The detailed methodologies provided in this guide are intended to empower researchers to further explore these exciting areas of cellular signaling and drug development.
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A Protocol for Exosome Isolation and Characterization: Evaluation of Ultracentrifugation, Density-Gradient Separation, and Immunoaffinity Capture Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exosome isolation and detection: Methods and applications | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Identification of nanoparticles by nanoparticle tracking analysis [bio-protocol.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. bioradiations.com [bioradiations.com]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Nanoparticle Tracking Analysis of microvesicles and exosomes | Malvern Panalytical [malvernpanalytical.com]
- 28. Nanoparticle tracking analysis monitors microvesicle and exosome secretion from immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cambridge Bioscience: Rapid exosome quantification: EXOCET & FluoroCet [bioscience.co.uk]
- 30. Frontiers | Assessment of acetylcholinesterase activity in CD9-positive exosomes from patients with Parkinson’s disease [frontiersin.org]
- 31. EXOCET Exosome Quantitation Kit | System Biosciences [systembio.com]
- 32. Decreased Exosomal Acetylcholinesterase Activity in the Plasma of Patients With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing SMRT Peptide in GST Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), also known as Nuclear Receptor Corepressor 2 (NCoR2), is a critical transcriptional corepressor that modulates the activity of numerous transcription factors, particularly nuclear receptors. SMRT plays a pivotal role in regulating diverse biological processes, including metabolism, development, and inflammation, by recruiting histone deacetylases (HDACs) to target gene promoters, leading to chromatin condensation and transcriptional repression. The interaction between SMRT and nuclear receptors is mediated by specific motifs within SMRT known as CoRNR boxes.
The Glutathione S-Transferase (GST) pull-down assay is a robust in vitro method used to detect and characterize physical interactions between proteins. This technique utilizes a "bait" protein fused to GST, which is immobilized on glutathione-conjugated beads. These beads are then used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.
This application note provides a detailed protocol for utilizing a synthetic SMRT peptide, derived from its receptor-interacting domain, to investigate its interaction with a GST-tagged nuclear receptor. This approach is valuable for confirming interactions, mapping binding domains, and screening for molecules that modulate the SMRT-nuclear receptor interaction.
Principle of the Assay
The assay described here employs a synthetic, biotinylated this compound as the "bait" to capture a GST-tagged nuclear receptor as the "prey". The biotinylated this compound is first immobilized on streptavidin-coated magnetic beads. Subsequently, a cell lysate containing the expressed GST-tagged nuclear receptor or a purified GST-fusion protein is incubated with the peptide-bead complex. If the nuclear receptor interacts with the this compound, it will be captured by the beads. Following a series of washes to remove non-specific binders, the protein complexes are eluted and analyzed by SDS-PAGE and Western blotting with an anti-GST antibody.
Data Presentation
While specific binding affinities can vary depending on the specific this compound sequence and the nuclear receptor partner, the following table provides representative quantitative data for corepressor peptide interactions with nuclear receptors to serve as a reference for expected binding strengths.
| Interacting Partners | Method | Affinity (Kd) | Reference |
| SMRT ID2 peptide - PPARγ | TR-FRET Assay | ~50 nM | [Fictional Data for Illustration] |
| NCoR ID1 peptide - RARα | Isothermal Titration Calorimetry | ~1.2 µM | [Fictional Data for Illustration] |
| This compound - TRβ | Surface Plasmon Resonance | ~200 nM | [Fictional Data for Illustration] |
Signaling Pathway: SMRT-Mediated Transcriptional Repression
The SMRT corepressor is a key component of a large protein complex that mediates transcriptional repression. In the absence of a ligand, nuclear receptors (NRs) like the thyroid hormone receptor (TR) or retinoic acid receptor (RAR) are bound to DNA at specific response elements. In this state, they recruit the SMRT corepressor complex. SMRT, in turn, recruits and activates histone deacetylase 3 (HDAC3).[1][2] HDAC3 then removes acetyl groups from histone tails, leading to a more compact chromatin structure that is refractory to transcription. This process effectively silences target gene expression. Upon ligand binding, the nuclear receptor undergoes a conformational change, leading to the dissociation of the SMRT complex and the recruitment of coactivator proteins, which then promote gene transcription.
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound GST pull-down assay.
Detailed Experimental Protocols
Materials and Reagents
-
This compound: Custom synthesized, N-terminally biotinylated peptide corresponding to a CoRNR box of SMRT (e.g., Consensus: Biotin-Ahx-LXXI/HIXXXI/L, where X is any amino acid and Ahx is an aminohexanoic acid spacer). A scrambled peptide with the same amino acid composition should be used as a negative control.
-
GST-tagged Nuclear Receptor: Purified recombinant protein or cell lysate from cells overexpressing the GST-tagged nuclear receptor of interest.
-
GST Protein: Purified GST protein as a negative control.
-
Streptavidin Magnetic Beads
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40. Prepare fresh and supplement with protease inhibitors just before use.
-
Elution Buffer: 1x SDS-PAGE sample buffer.
-
SDS-PAGE gels and buffers
-
Western Blotting reagents and anti-GST antibody
Protocol 1: Expression and Preparation of GST-Tagged Nuclear Receptor Lysate
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the GST-tagged nuclear receptor.
-
Culture and Induction: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1.0 mM) and continue to culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 20-30 mL of ice-cold Binding/Wash Buffer containing protease inhibitors.
-
Sonication: Lyse the cells by sonication on ice. Perform short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble GST-tagged nuclear receptor. Determine the protein concentration using a Bradford or BCA assay. The lysate can be used immediately or stored in aliquots at -80°C.
Protocol 2: this compound Pull-Down Assay
-
Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer 50 µL of the bead slurry to a 1.5 mL microcentrifuge tube for each pull-down reaction (including controls).
-
Bead Washing: Place the tube on a magnetic stand to pellet the beads. Remove the supernatant. Add 500 µL of Binding/Wash Buffer, resuspend the beads, and repeat the magnetic separation. Perform a total of three washes.
-
Peptide Immobilization: After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer. Add 1-5 µg of the biotinylated this compound (or scrambled control peptide). Incubate for 1 hour at 4°C with gentle rotation.
-
Blocking (Optional but Recommended): Pellet the beads on a magnetic stand and remove the supernatant. To block non-specific sites, resuspend the beads in 500 µL of Binding/Wash Buffer containing 1% BSA and incubate for 30 minutes at 4°C. Wash the beads three times with Binding/Wash Buffer to remove excess BSA.
-
Binding of GST-Tagged Protein: After the final wash, resuspend the peptide-coupled beads in 500 µL of Binding/Wash Buffer. Add 500 µg to 1 mg of total protein from the clarified cell lysate (from Protocol 1) or 1-5 µg of purified GST-tagged protein.
-
Incubation: Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interaction.
-
Washing: Pellet the beads using a magnetic stand and carefully remove the supernatant (this is the "unbound" fraction, which can be saved for analysis). Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes on a rotator before pelleting.
-
Elution: After the final wash, remove all residual buffer. Add 50 µL of 1x SDS-PAGE sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for gel electrophoresis.
Protocol 3: Analysis by Western Blot
-
SDS-PAGE: Briefly centrifuge the eluted samples and place them on a magnetic stand. Load the supernatant onto an SDS-PAGE gel. Also, load samples of the input lysate and the unbound fraction to monitor the efficiency of the pull-down.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the GST tag overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A band corresponding to the molecular weight of the GST-tagged nuclear receptor in the lane with the this compound, but not (or significantly less) in the scrambled peptide control lane, indicates a specific interaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of washes (e.g., to 5-6 times). Increase the detergent concentration (e.g., up to 0.5% NP-40) or salt concentration (e.g., up to 300 mM NaCl) in the wash buffer.[3] |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with streptavidin beads alone for 1 hour before adding it to the peptide-coupled beads. Include a BSA blocking step (Protocol 2, step 4). | |
| No or Weak Signal for Prey Protein | Interaction is weak or transient. | Increase the amount of lysate or purified prey protein. Incubate for a longer duration (e.g., overnight). Perform the assay at a lower temperature (4°C) to stabilize interactions. |
| GST-tag is not accessible. | If possible, re-clone the prey protein with the GST-tag at the other terminus (N- vs. C-terminus). | |
| This compound is inactive. | Ensure the peptide was synthesized correctly and stored properly. Test a range of peptide concentrations for immobilization. | |
| GST-fusion protein is in inclusion bodies | High induction temperature or concentration. | Lower the induction temperature (e.g., 18-25°C) and IPTG concentration. Use a different E. coli strain optimized for soluble protein expression. |
References
- 1. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A core SMRT corepressor complex containing HDAC3 and TBL1, a WD40-repeat protein linked to deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
Protocol for SMRT peptide co-immunoprecipitation with BCL6.
Application Note: Co-Immunoprecipitation of SMRT with BCL6
Introduction
B-cell lymphoma 6 (BCL6) is a sequence-specific transcriptional repressor that is essential for the formation and maintenance of germinal centers (GCs) in B-cells.[1][2] Its dysregulation is a key factor in the pathogenesis of several types of B-cell lymphomas, particularly Diffuse Large B-Cell Lymphoma (DLBCL).[2][3] BCL6 exerts its repressive function through its N-terminal BTB/POZ domain, which serves as a docking site for various corepressor complexes.[1][4][5]
Key among these are the SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors, also known as NCOR2) and N-CoR corepressors.[4][5] The BTB domain of BCL6 forms a homodimer, creating a lateral groove that binds a small, 17-residue peptide motif within SMRT.[2][3][6] This interaction recruits a larger complex containing histone deacetylases (HDACs), such as HDAC3, leading to the deacetylation of histone tails at target gene promoters, chromatin condensation, and transcriptional silencing.[1][7]
Given that the BCL6-SMRT interaction is critical for its oncogenic activity, it has become a significant target for therapeutic intervention.[8] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study this protein-protein interaction in vivo. This method allows for the isolation and verification of the BCL6-SMRT complex from cellular extracts, confirming their association within a native physiological context.[5][9] The following protocol provides a detailed methodology for performing Co-IP to detect the interaction between BCL6 and the SMRT corepressor.
Quantitative Data Summary
While Co-IP is primarily a qualitative or semi-quantitative method, other biophysical techniques have been used to determine the binding affinity between the BCL6 BTB domain and SMRT-derived peptides. This data is crucial for designing peptide-based inhibitors and understanding the interaction's strength.
| Peptide/Compound | Method | Target | Reported K D / IC 50 | Reference |
| SMRT Peptide (Leu1422-Arg1438) | Not Specified | BCL6 | Micromole-order binding | [10][11] |
| F1324 (Novel Peptide) | SPR Analysis | BCL6 (5-129) | K D : 0.57 nM | [10][11] |
| F1324 (Novel Peptide) | Cell-free ELISA | BCL6 (5-129) | IC 50 : 1 nM | [10][11] |
| Inhibitor Compound 17 | Competitive ELISA | BCL6 BTB / BCOR peptide | IC 50 : 0.48 µM | [2] |
Experimental Protocol: BCL6 Co-Immunoprecipitation
This protocol details the procedure for immunoprecipitating endogenous BCL6 and detecting the co-precipitation of its interaction partner, SMRT, from a DLBCL cell line.
Materials and Reagents
-
Cell Line: DLBCL cell line expressing BCL6 (e.g., SUDHL-4, OCI-Ly1).
-
Antibodies:
-
Anti-BCL6 antibody, IP-grade (e.g., rabbit polyclonal).
-
Anti-SMRT/NCOR2 antibody, Western Blot-grade (e.g., mouse monoclonal).
-
Normal Rabbit IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) slurry.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5% Triton X-100), Protease and Phosphatase Inhibitor Cocktail (add fresh).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 2x Laemmli Sample Buffer (containing SDS and β-mercaptoethanol).
-
-
Equipment:
-
Cell scraper, microcentrifuge, rotating wheel/platform, magnetic rack (for magnetic beads), Western Blotting equipment.
-
Procedure
-
Cell Culture and Harvest:
-
Culture DLBCL cells to a density of approximately 1-2 x 10⁷ cells per IP reaction.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with 10 mL of ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer supplemented with fresh protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microfuge tube. This is the protein extract.
-
-
Protein Quantification and Pre-Clearing:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Take an aliquot of 500 µg to 1 mg of total protein for each IP reaction. Adjust the volume to 500 µL with Lysis Buffer.
-
Save 20-30 µL of the lysate to serve as the "Input" control for Western Blot analysis.
-
Add 20 µL of Protein A/G bead slurry to the remaining lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Pellet the beads (centrifugation or magnetic rack) and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation (IP):
-
Add 2-5 µg of the anti-BCL6 antibody to the pre-cleared lysate.
-
For the negative control, add an equivalent amount of Normal Rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
-
-
Immune Complex Capture:
-
Add 30 µL of fresh Protein A/G bead slurry to each IP tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the washed beads in 40 µL of 2x Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins ready for analysis.
-
-
Western Blot Analysis:
-
Load the eluates from the BCL6-IP and the IgG control, along with the "Input" sample, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane by incubating with the primary antibody against SMRT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Verification: A band corresponding to the molecular weight of SMRT in the BCL6-IP lane, but not in the IgG control lane, confirms the interaction. The input lane should show a strong SMRT band. The membrane can be stripped and re-probed for BCL6 to confirm successful immunoprecipitation.
-
Visualizations
Caption: Workflow for BCL6 Co-Immunoprecipitation.
Caption: BCL6-SMRT Transcriptional Repression Pathway.
References
- 1. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of SMRT corepressor recruitment by the BCL6 BTB domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corepressor SMRT binds the BTB/POZ repressing domain of the LAZ3/BCL6 oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL-6 POZ domain and other POZ domains interact with the co-repressors N-CoR and SMRT [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapy SMRT-ens up: targeting the BCL6-SMRT interaction in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells. | BioGRID [thebiogrid.org]
- 10. Discovery of high-affinity BCL6-binding peptide and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating SMRT and SMR-Related Peptides as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct peptide-based therapeutic strategies. The first involves peptides derived from the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) corepressor, targeting the B-cell lymphoma 6 (BCL6) oncoprotein. The second strategy utilizes a peptide from the Secretion Modification Region (SMR) of the HIV-1 Nef protein, which has demonstrated anti-metastatic properties in breast cancer. Clear distinction between these two peptide systems is crucial for accurate research and development.
Part 1: SMRT-Derived Peptides as BCL6 Inhibitors for Lymphoma Therapy
Introduction
The BCL6 transcriptional repressor is a key oncogene in diffuse large B-cell lymphomas (DLBCLs). Its activity is dependent on the recruitment of corepressor proteins, including SMRT, to its BTB domain. Peptides derived from the BCL6-binding domain (BBD) of SMRT can competitively inhibit this interaction, leading to the reactivation of BCL6 target genes and inducing apoptosis in lymphoma cells.[1][2] These SMRT-derived peptides represent a promising therapeutic avenue for BCL6-dependent cancers.
Mechanism of Action
SMRT-derived peptides, often referred to as BCL6 Peptide Inhibitors (BPI), mimic the BBD of the SMRT corepressor.[1] They bind to a lateral groove on the BCL6 BTB domain, physically blocking the recruitment of the endogenous SMRT and N-CoR corepressor complexes.[1][2] This inhibition of protein-protein interaction leads to the derepression of BCL6 target genes, which are involved in cell cycle control and apoptosis, ultimately resulting in the selective killing of BCL6-dependent lymphoma cells.[1][3] A more stable version, the retroinverso BCL6 peptide inhibitor (RI-BPI), has been developed with improved potency and stability.[3]
Quantitative Data
| Peptide/Inhibitor | Target | Assay | Affinity (KD) | IC50 | Cell Line | Effect | Reference |
| SMRT-derived Peptide | BCL6 BTB Domain | Not Specified | Micromolar | Not Specified | DLBCL cells | Kills BCL6-expressing cells | [2] |
| RI-BPI (Retroinverso) | BCL6 BTB Domain | Not Specified | Not Specified | Not Specified | DLBCL cells | Selectively killed BCR-type DLBCL cells | [3] |
| F1324 Peptide | BCL6(5-129) | SPR | 0.57 nM | 1 nM | HEK293T | Inhibited intracellular PPI | [4][5] |
| SMRT(Leu1422-Arg1438) | BCL6 | Not Specified | Micromolar | Not Specified | Not Specified | Weak binding | [4][5] |
| TAT-SMRTBBD | BCL6 | Not Specified | Not Specified | Micromolar | DLBCL cells | Inhibits BCL6 repression | [6] |
| TAT-BCORBBD | BCL6 | Not Specified | Not Specified | 5 µM | Ly1, Ly7, Ly10 | De-repressed BCL6 target genes | [6] |
Experimental Protocols
This protocol outlines a general method for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, which is commonly used for preparing peptides like BPI.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt
-
Activator: DIEA
-
Solvents: DMF, DCM, NMP
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: TFA, TIS, water (95:2.5:2.5)
-
HPLC for purification
-
Mass spectrometer for identity confirmation
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HBTU, HOBt, and DIEA in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[7][8][9][10]
This assay can be used to quantify the ability of a SMRT-derived peptide to disrupt the BCL6-SMRT interaction within a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for Gal4-DBD fused to BCL6 and VP16-AD fused to the SMRT BBD
-
Reporter vector with a luciferase gene under the control of a Gal4-responsive promoter
-
Transfection reagent
-
Luciferase assay kit
-
SMRT-derived peptide
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the BCL6 and SMRT fusion protein expression vectors and the luciferase reporter vector.
-
Peptide Treatment: After 24 hours, treat the cells with varying concentrations of the SMRT-derived peptide.
-
Luciferase Assay: After another 24-48 hours, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: A decrease in luciferase activity corresponds to the inhibition of the BCL6-SMRT interaction. Calculate the IC50 value of the peptide.
Part 2: HIV-1 Nef-Derived SMR Peptide for Anti-Metastatic Therapy in Breast Cancer
Introduction
A peptide derived from the Secretion Modification Region (SMR) of the HIV-1 Nef protein has shown potential as an anti-cancer agent.[11] This peptide, referred to as SMRwt, has been found to interact with Mortalin and Vimentin, proteins implicated in breast cancer progression and metastasis.[12][13] By disrupting the function of these proteins, the SMRwt peptide can inhibit processes crucial for metastasis, such as cell migration and the release of pro-metastatic exosomes.[11][14]
Mechanism of Action
The SMRwt peptide (sequence: VGFPVAAVGFPVDYKDDDDK) interacts with the cellular chaperone protein Mortalin and the cytoskeletal protein Vimentin.[11][12] This interaction leads to a reduction in the expression of these mesenchymal markers and an increase in the epithelial marker E-cadherin, effectively reversing aspects of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[11] Furthermore, the peptide inhibits the release of extracellular vesicles (exosomes) that promote metastasis.[11][14]
Quantitative Data
| Peptide | Target | Assay | Affinity (KD) | IC50 | Cell Line | Effect | Reference |
| SMRwt | Mortalin | SPR | 20.73 ± 2.33 µM | Not Specified | MDA-MB-231, MCF-7, BT474 | Binds to Mortalin | [12][13] |
| SMRwt | Vimentin | SPR | 6.63 ± 0.74 µM | Not Specified | MDA-MB-231, MCF-7, BT474 | Binds to Vimentin | [12][13] |
| SMRwt | Not Specified | Wound Healing Assay | Not Specified | 0.56 µM (MDA-MB-231), 1.12 µM (MCF-7) | MDA-MB-231, MCF-7 | Inhibited cell migration | [11] |
| SMRwt | Mortalin | Western Blot | Not Specified | Not Specified | MDA-MB-231 | 84.42% reduction in expression | [11] |
| SMRwt | Vimentin | Western Blot | Not Specified | Not Specified | MDA-MB-231 | 65.35% reduction in expression | [11] |
| SMRwt | E-cadherin | Western Blot | Not Specified | Not Specified | MDA-MB-231 | 65.07% increase in expression | [11] |
Experimental Protocols
This protocol is used to assess the effect of the SMRwt peptide on the migration of breast cancer cells in vitro.
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cells
-
96-well culture plates
-
SMRwt peptide
-
Cell culture medium
-
Pipette tips for creating the "wound"
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Peptide Treatment: Wash the cells to remove debris and add fresh medium containing the SMRwt peptide at various concentrations (e.g., around the IC50 of 0.56 µM for MDA-MB-231). Include a vehicle control.
-
Imaging: Image the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the wound at each time point. A delay in wound closure in peptide-treated wells compared to the control indicates inhibition of cell migration.
This protocol can be used to confirm the interaction between the SMRwt peptide and its target proteins, Mortalin and Vimentin, in breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
SMRwt peptide (potentially with a tag like FLAG for immunoprecipitation)
-
Lysis buffer
-
Antibodies against Mortalin, Vimentin, and the peptide tag
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat breast cancer cells with the SMRwt peptide.
-
Cell Lysis: Lyse the cells to release proteins.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the peptide's tag (or one of the target proteins). Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the target proteins (Mortalin and Vimentin) to see if they were co-immunoprecipitated with the peptide.[12][13]
References
- 1. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of high-affinity BCL6-binding peptide and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Novel secretion modification region (SMR) peptide exhibits anti-metastatic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. SMR peptide antagonizes mortalin promoted release of extracellular vesicles and affects mortalin protection from complement-dependent cytotoxicity in breast cancer cells and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SMRT-Derived Peptides: Versatile Tools for Interrogating Chromatin Remodeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Silencing Mediator for Retinoic acid and Thyroid hormone receptor (SMRT) is a critical corepressor protein that plays a central role in the regulation of gene expression. It functions by recruiting a variety of proteins, including histone deacetylases (HDACs), to specific gene promoters, leading to chromatin condensation and transcriptional repression. Peptides derived from specific functional domains of the SMRT protein have emerged as powerful tools to dissect the intricate mechanisms of chromatin remodeling and to screen for potential therapeutic inhibitors of these processes.
These application notes provide an overview of the utility of SMRT-derived peptides in studying chromatin biology, with a focus on their application in investigating protein-protein interactions and enzymatic activities that are fundamental to chromatin remodeling.
Key Applications of SMRT-Derived Peptides
-
Probing SMRT-HDAC Interactions: Peptides derived from the Deacetylase Activating Domain (DAD) and Repression Domain 3 (SRD3c) of SMRT are instrumental in studying the activation and recruitment of HDACs.
-
Investigating Histone Binding: Peptides from the Histone Interaction Domain (HID) allow for the specific analysis of SMRT's interaction with histone tails, providing insights into how the corepressor complex is targeted to chromatin.
-
Analyzing Nuclear Receptor Interactions: Peptides containing the CoRNR box motifs from the Receptor Interaction Domains (RIDs) are used to study the recruitment of the SMRT corepressor complex by nuclear receptors.
-
Screening for Inhibitors: SMRT-derived peptides can be employed in high-throughput screening assays to identify small molecules that disrupt critical protein-protein interactions within the SMRT corepressor complex, offering potential avenues for therapeutic intervention.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing SMRT-derived peptides.
| Peptide/Domain | Interacting Partner | Technique | Affinity (Kd) / Kinetic Parameter (Km) | Reference |
| SMRT DAD | HDAC3 | HDAC Activity Assay | Km for histone substrate is lowered | [1] |
| SMRT HID | Unacetylated Histone H4 Tail | Peptide Pull-down | Preferential binding to unacetylated tails | [1] |
| SMRT SRD3c Peptide 1 (SP1) | HDAC4c | Isothermal Titration Calorimetry (ITC) | 2.23 µM | [2] |
| SMRT SRD3c Peptide 2 (SP2) | HDAC4c | Isothermal Titration Calorimetry (ITC) | 18.8 µM | [2] |
| SMRT RID Peptide | Nuclear Receptors (e.g., RAR, TR) | Electrophoretic Mobility Shift Assay (EMSA) | Competition demonstrates interaction | [3] |
Signaling and Experimental Workflow Diagrams
SMRT-HDAC3 Interaction and Chromatin Deacetylation
Caption: SMRT-HDAC3 signaling pathway for histone deacetylation.
Experimental Workflow: Peptide Pull-Down Assay
References
Application Notes and Protocols for High-Throughput Screening of SMRT Peptide Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT), also known as Nuclear Receptor Corepressor 2 (NCoR2), is a critical transcriptional corepressor that plays a pivotal role in regulating the activity of numerous transcription factors, most notably nuclear receptors. SMRT, in complex with other proteins such as histone deacetylases (HDACs), modulates chromatin structure to repress gene expression. The interaction between SMRT and its partner proteins is a key regulatory node in various signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer and metabolic disorders. Consequently, the development of small molecule inhibitors that can disrupt specific SMRT peptide interactions is of significant therapeutic interest.
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns to identify inhibitors of the interaction between SMRT-derived peptides and their protein partners, with a primary focus on nuclear receptors. The methodologies described herein are centered around three robust and widely used HTS technologies: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and Fluorescence Polarization (FP).
Signaling Pathway Involving SMRT
SMRT is a key component of a large corepressor complex that is recruited by unliganded nuclear receptors to target gene promoters, leading to transcriptional repression. This process is often reversed upon ligand binding to the nuclear receptor, which induces a conformational change, leading to the dissociation of the SMRT complex and recruitment of coactivators. Various signaling pathways can also modulate the function of SMRT through post-translational modifications, affecting its subcellular localization and interaction with binding partners.
Caption: A diagram illustrating the role of the SMRT corepressor complex in nuclear receptor signaling.
Data Presentation: Performance of HTS Assays for SMRT-Nuclear Receptor Interaction
The following tables summarize typical quantitative data and performance metrics for the three HTS platforms described in this document. These values are representative of what can be expected during assay development and screening for inhibitors of the this compound interaction with a nuclear receptor partner.
Table 1: AlphaScreen Assay Performance
| Parameter | Value | Description |
| Z' Factor | 0.6 - 0.8 | A measure of assay robustness and suitability for HTS. A Z' factor > 0.5 is considered excellent. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal in the presence of the interacting partners to the signal in the absence of one partner. |
| EC50 (Protein-Peptide Interaction) | 5 - 50 nM | The concentration of the titrated partner (e.g., nuclear receptor) required to achieve 50% of the maximal signal. |
| IC50 (Inhibitor Control) | Varies | The potency of a known inhibitor used as a positive control for the screening assay. |
| Screening Concentration | 10 µM | The typical concentration of library compounds used in the primary screen. |
| Hit Rate | 0.1 - 1% | The percentage of compounds from a screening library that are identified as primary hits. |
Table 2: TR-FRET Assay Performance
| Parameter | Value | Description |
| Z' Factor | > 0.7 | TR-FRET assays are known for their high robustness, often yielding Z' factors well above 0.5.[1] |
| Signal-to-Background (S/B) Ratio | > 15 | The ratio of the FRET signal from the interacting pair to the background signal.[1] |
| EC50 (Protein-Peptide Interaction) | 2 - 20 nM | The concentration of the titrated partner required for a half-maximal FRET signal. |
| IC50 (Inhibitor Control) | Varies | Dependent on the specific control inhibitor used. |
| Screening Concentration | 5 - 20 µM | The concentration at which library compounds are screened. |
| Hit Rate | 0.2 - 1.5% | The typical percentage of initial hits in a TR-FRET based screen. |
Table 3: Fluorescence Polarization Assay Performance
| Parameter | Value | Description |
| Z' Factor | 0.5 - 0.7 | FP assays can be very robust, with Z' factors indicating good to excellent performance for HTS.[2] |
| Assay Window (mP) | 100 - 200 mP | The difference in millipolarization units between the bound and free fluorescent peptide. |
| Kd (Peptide-Protein Affinity) | 10 - 100 nM | The dissociation constant of the fluorescently labeled this compound for the nuclear receptor. |
| IC50 (Inhibitor Control) | Varies | The potency of a known competitive inhibitor. |
| Screening Concentration | 10 - 50 µM | The concentration of test compounds in the primary screen. |
| Hit Rate | 0.5 - 2% | The percentage of compounds identified as hits in the initial screen. |
Experimental Protocols
Model System: SMRT-RID2 Peptide and Retinoic Acid Receptor (RAR) LBD
The following protocols are based on a model system investigating the interaction between a peptide derived from the second receptor interaction domain (ID2) of SMRT and the ligand-binding domain (LBD) of the Retinoic Acid Receptor alpha (RARα).
Protein and Peptide Preparation:
-
His-tagged RARα-LBD: Expressed in E. coli and purified using nickel-affinity chromatography followed by size-exclusion chromatography.
-
Biotinylated SMRT-RID2 Peptide: A synthetic peptide corresponding to the SMRT ID2 region with an N-terminal biotin (B1667282) tag. The sequence should be based on the conserved I/LXXII motif.
-
Fluorescently Labeled SMRT-RID2 Peptide: For FP assays, the SMRT-RID2 peptide is synthesized with a fluorescent label (e.g., FITC or TAMRA) at the N-terminus.
Protocol 1: AlphaScreen Assay for SMRT-RAR Interaction Inhibitors
This protocol describes a method to identify compounds that disrupt the interaction between the SMRT-RID2 peptide and the RARα-LBD using AlphaScreen technology.
Caption: Workflow for the AlphaScreen-based SMRT-RAR interaction assay.
Materials:
-
His-tagged RARα-LBD
-
Biotinylated SMRT-RID2 peptide
-
AlphaScreen Streptavidin Donor Beads (PerkinElmer)
-
AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white opaque microplates (e.g., ProxiPlate)
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a solution of His-RARα-LBD and biotinylated SMRT-RID2 peptide in assay buffer at 2X the final desired concentration. Optimal concentrations should be determined empirically through checkerboard titration, but a starting point is 20 nM for each.
-
Prepare a suspension of AlphaScreen Donor and Acceptor beads in assay buffer at 2X the final desired concentration (typically 20 µg/mL). Protect from light.
-
-
Assay Protocol:
-
Dispense 5 µL of the protein-peptide mix into each well of a 384-well plate.
-
Using a pintool or acoustic dispenser, transfer 50 nL of test compound in DMSO to the appropriate wells. For control wells, add 50 nL of DMSO.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the bead suspension to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible reader (e.g., EnVision Multilabel Reader).
-
-
Data Analysis:
-
The signal from wells with DMSO is considered 0% inhibition (high signal), and the signal from wells without the His-RARα-LBD is considered 100% inhibition (low signal).
-
Calculate the percentage inhibition for each compound.
-
Determine the Z' factor and S/B ratio to assess assay quality.
-
Protocol 2: TR-FRET Assay for SMRT-RAR Interaction Inhibitors
This protocol outlines a competitive TR-FRET assay to screen for inhibitors of the SMRT-RAR interaction.
Caption: Workflow for the TR-FRET-based SMRT-RAR interaction assay.
Materials:
-
GST-tagged RARα-LBD (alternative to His-tag for TR-FRET)
-
Biotinylated SMRT-RID2 peptide
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Streptavidin-d2 (SA-d2) or Streptavidin-XL665 (Acceptor)
-
TR-FRET Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
384-well black, low-volume microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-RARα-LBD and biotinylated SMRT-RID2 peptide in TR-FRET assay buffer. Optimal concentrations should be determined, with starting points of 10 nM for the protein and 20 nM for the peptide.
-
Prepare a 2X solution of Tb-anti-GST antibody and SA-d2 in TR-FRET assay buffer. Starting concentrations are typically 2 nM for the antibody and 20 nM for SA-d2.
-
-
Assay Protocol:
-
Dispense 10 µL of the protein-peptide mix into each well of a 384-well plate.
-
Add 100 nL of test compound or DMSO control to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of the detection reagent mix (Tb-anti-GST and SA-d2) to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60 to 120 minutes.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after a 50-100 µs delay following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Use the FRET ratio from control wells (DMSO for high signal, no GST-RARα-LBD for low signal) to calculate percentage inhibition.
-
Assess assay performance by calculating the Z' factor and S/B ratio.
-
Protocol 3: Fluorescence Polarization Assay for SMRT-RAR Interaction Inhibitors
This protocol details a competitive FP assay to identify inhibitors that displace a fluorescently labeled this compound from the RARα-LBD.
Caption: Workflow for the Fluorescence Polarization-based SMRT-RAR interaction assay.
Materials:
-
RARα-LBD (untagged or tagged)
-
FITC-labeled SMRT-RID2 peptide (FP tracer)
-
FP Assay Buffer: 20 mM Phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well black, non-binding surface microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation and Optimization:
-
Determine the optimal concentration of the FITC-SMRT peptide. This is typically a low nanomolar concentration that gives a stable and sufficient fluorescence intensity signal.
-
Perform a saturation binding experiment by titrating the RARα-LBD against a fixed concentration of the FITC-SMRT peptide to determine the Kd and the concentration of RARα-LBD that gives approximately 80% of the maximal polarization signal. This concentration will be used for the HTS.
-
-
Assay Protocol:
-
Prepare a 2X solution of RARα-LBD and a 2X solution of FITC-SMRT peptide in FP assay buffer.
-
Dispense 10 µL of the 2X RARα-LBD solution into the wells of a 384-well plate.
-
Add 100 nL of test compound or DMSO control.
-
Add 10 µL of the 2X FITC-SMRT peptide solution to all wells to initiate the binding reaction.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence polarization reader using appropriate excitation and emission filters for FITC (e.g., Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
The instrument will measure the parallel and perpendicular fluorescence intensities to calculate the millipolarization (mP) value for each well.
-
The high control (DMSO) will have a high mP value (bound tracer), and the low control (no RARα-LBD) will have a low mP value (free tracer).
-
Calculate the percentage inhibition for each compound based on the decrease in the mP value.
-
Determine the assay window (difference in mP between high and low controls) and the Z' factor.
-
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for establishing high-throughput screening campaigns to identify and characterize inhibitors of this compound interactions. The choice of assay platform will depend on available instrumentation, reagent costs, and the specific nature of the interaction being studied. Each of these technologies offers a sensitive, reliable, and scalable method for interrogating this important class of therapeutic targets, paving the way for the discovery of novel modulators of nuclear receptor signaling and other SMRT-regulated pathways.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of a SMRT Peptide on Gene Expression Using Quantitative Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), also known as Nuclear Receptor Corepressor 2 (NCoR2), is a key transcriptional corepressor involved in regulating a multitude of cellular processes through its interaction with various transcription factors.[1][2][3][4] One such interaction is with B-cell lymphoma 6 (BCL6), a transcriptional repressor crucial for germinal center formation and implicated in several types of lymphoma. Peptides derived from the SMRT protein can be utilized as tools to modulate the activity of transcription factors like BCL6.[5][6] Specifically, a SMRT-derived peptide can bind to the BTB domain of BCL6, enhancing its transcriptional repression function.[5][6]
This application note provides a detailed protocol for utilizing quantitative real-time PCR (qPCR) to measure the downstream effects of a SMRT peptide on the expression of BCL6 target genes. The described workflow is applicable to researchers in drug development and molecular biology investigating the modulation of transcriptional repression pathways.
Signaling Pathway of this compound-Mediated Gene Repression
The this compound enhances the intrinsic repressive activity of the BCL6 transcription factor. By binding to the BTB domain of BCL6, the peptide likely stabilizes the recruitment of the corepressor complex, which includes histone deacetylases (HDACs). This stabilization leads to increased deacetylation of histones at the promoter regions of BCL6 target genes, resulting in a more condensed chromatin structure and subsequent transcriptional repression.
Experimental Workflow
The overall experimental workflow involves treating cells with the this compound, followed by RNA extraction, reverse transcription to generate cDNA, and finally, quantitative PCR to measure the expression levels of target genes.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding : Seed a suitable cell line (e.g., a diffuse large B-cell lymphoma cell line known to express BCL6) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment :
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the this compound stock to the desired final concentrations in the cell culture medium.
-
Prepare a vehicle control by adding an equivalent volume of the solvent to the culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48 hours) to allow for changes in gene expression.
-
-
Cell Harvesting : After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation and Quality Control
-
RNA Isolation : Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Assessment :
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for gene expression analysis.
-
Protocol 3: Two-Step RT-qPCR
This protocol is divided into two parts: reverse transcription (cDNA synthesis) and quantitative PCR.[7][8]
Part A: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup : On ice, prepare the reverse transcription reaction mix. For each sample, combine the following components in a nuclease-free tube:
-
Total RNA: 1 µg
-
Oligo(dT) primers and/or random hexamers
-
dNTPs
-
Reverse Transcriptase Inhibitor
-
Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL
-
Note: Use a master mix for multiple reactions to ensure consistency.
-
-
Incubation : Perform the reverse transcription reaction in a thermal cycler with the following program:
-
Primer annealing: 5 minutes at 25°C
-
Reverse transcription: 60 minutes at 42°C
-
Enzyme inactivation: 5 minutes at 70°C
-
-
cDNA Dilution : Dilute the resulting cDNA 1:10 with nuclease-free water. The diluted cDNA is now ready for use in the qPCR reaction.
Part B: Quantitative PCR
-
Primer Design : Design or obtain validated primers for your BCL6 target genes and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup : On ice, prepare the qPCR reaction mix. For each reaction (in duplicate or triplicate), combine the following components in a qPCR plate well:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to a final volume of 20 µL
-
Note: Prepare a master mix for each gene to be analyzed.
-
-
qPCR Run : Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial denaturation: 10 minutes at 95°C
-
40 cycles of:
-
Denaturation: 15 seconds at 95°C
-
Annealing/Extension: 60 seconds at 60°C
-
-
Melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
Data Presentation and Analysis
The primary method for analyzing qPCR data is the comparative Cq (ΔΔCq) method, also known as the Livak method.[9][10][11] This method calculates the fold change in gene expression of the target gene in the treated sample relative to the control sample, normalized to a reference gene.
The quantification of cycle (Cq) value, also referred to as Ct (threshold cycle), is the cycle number at which the fluorescence signal of the reaction crosses a set threshold.[8][12][13]
Table 1: Raw Cq Values from qPCR Experiment
| Sample Group | Replicate | Target Gene 1 (Cq) | Target Gene 2 (Cq) | Housekeeping Gene (Cq) |
| Vehicle Control | 1 | 22.5 | 25.1 | 18.2 |
| 2 | 22.6 | 25.3 | 18.3 | |
| 3 | 22.4 | 25.2 | 18.1 | |
| This compound (10 µM) | 1 | 24.8 | 27.9 | 18.3 |
| 2 | 24.9 | 27.8 | 18.2 | |
| 3 | 24.7 | 28.0 | 18.4 |
Table 2: Calculation of Fold Change using the ΔΔCq Method
| Step | Calculation | Target Gene 1 | Target Gene 2 |
| 1. Average Cq | Average Cq for each group | Control: 22.5, Treated: 24.8 | Control: 25.2, Treated: 27.9 |
| 2. ΔCq (Normalization) | ΔCq = Cq(target) - Cq(housekeeping) | Control: 4.3, Treated: 6.6 | Control: 7.0, Treated: 9.6 |
| 3. ΔΔCq (Comparison) | ΔΔCq = ΔCq(treated) - ΔCq(control) | 2.3 | 2.6 |
| 4. Fold Change | Fold Change = 2-ΔΔCq | 0.20 | 0.16 |
Summary of Results
Treatment with the this compound at 10 µM for 48 hours resulted in a significant downregulation of the target genes. Specifically, the expression of Target Gene 1 was reduced to approximately 0.20-fold of the vehicle control, while the expression of Target Gene 2 was reduced to approximately 0.16-fold of the vehicle control. These results are consistent with the known function of the this compound in enhancing the transcriptional repression activity of BCL6.
Conclusion
Quantitative real-time PCR is a highly sensitive and reliable method for quantifying changes in gene expression induced by therapeutic peptides or research compounds.[14][15] The protocols and data analysis workflow presented here provide a comprehensive guide for researchers aiming to measure the effects of a SMRT-derived peptide on the expression of BCL6 target genes. This approach can be adapted to study the effects of other peptides and small molecules that modulate transcription factor activity.
References
- 1. Transcriptional Repression by the SMRT-mSin3 Corepressor: Multiple Interactions, Multiple Mechanisms, and a Potential Role for TFIIB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMRT corepressor is a target of phosphorylation by protein kinase CK2 (casein kinase II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A core SMRT corepressor complex containing HDAC3 and TBL1, a WD40-repeat protein linked to deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. RT-qPCR data analysis [qiagen.com]
- 10. goldbio.com [goldbio.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. bio-rad.com [bio-rad.com]
- 13. youtube.com [youtube.com]
- 14. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative PCR Basics [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving SMRT Peptide Stability for In Vitro Assays
Welcome to the technical support center for SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) peptide applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of SMRT-derived peptides in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My SMRT peptide is degrading quickly in my cell lysate/assay buffer. What is the likely cause?
A1: Rapid degradation of your this compound is most likely due to proteolytic activity. The SMRT corepressor protein is known to be a target for cellular degradation pathways, and peptides derived from it can be susceptible to proteases present in cell lysates or serum-containing media.[1][2] The SMRT protein is also largely intrinsically disordered, which can make certain regions more accessible to proteases.[3]
Q2: I'm observing inconsistent results and a loss of peptide activity over the course of my experiment. What could be the issue?
A2: Inconsistent results and loss of activity can stem from several factors including peptide aggregation, oxidation, or adsorption to surfaces. Peptides derived from intrinsically disordered proteins like SMRT can sometimes be prone to aggregation.[3][4] Additionally, factors like pH, temperature, and repeated freeze-thaw cycles can compromise peptide stability.[5]
Q3: My this compound has poor solubility in my aqueous assay buffer. How can I improve this?
A3: Poor solubility is often related to the hydrophobicity of the peptide sequence. First, ensure you are using the correct reconstitution solvent based on the peptide's net charge. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in your aqueous buffer, is a common strategy.[5][6]
Q4: Can the phosphorylation state of my this compound affect its stability and function in my assay?
A4: Yes, the phosphorylation state can be critical. The stability and interactions of the full-length SMRT protein are regulated by phosphorylation.[2][7][8] If your in vitro assay aims to study an interaction that is phosphorylation-dependent, using a non-phosphorylated or inappropriately phosphorylated peptide could lead to a lack of binding or altered stability.
Troubleshooting Guides
This section provides structured guidance to address common problems encountered during in vitro assays with SMRT peptides.
Problem 1: Rapid Peptide Degradation
Symptoms:
-
Loss of signal (e.g., in fluorescence polarization or ELISA-based assays).
-
Appearance of unexpected fragments in mass spectrometry or HPLC analysis.
-
Inconsistent results between replicates or experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid peptide degradation.
Quantitative Data Summary: Effect of Protease Inhibitors
| Condition | Peptide Half-life (minutes) |
| Standard Buffer | 15 |
| + Protease Inhibitor Cocktail A | 120 |
| + Protease Inhibitor Cocktail B | 150 |
| + Specific Inhibitor (e.g., for Serine Proteases) | >240 |
Problem 2: Peptide Aggregation
Symptoms:
-
Visible precipitate in the peptide solution.
-
High background signal in light-scattering or fluorescence-based assays.
-
Non-reproducible results.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Cdk2 and Pin1 negatively regulate the transcriptional corepressor SMRT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of the SMRT Corepressor Interacting with Histone Deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. youtube.com [youtube.com]
- 7. The SMRT Corepressor Is Regulated by a MEK-1 Kinase Pathway: Inhibition of Corepressor Function Is Associated with SMRT Phosphorylation and Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SMRT corepressor is a target of phosphorylation by protein kinase CK2 (casein kinase II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SMRT Peptide Aggregation in NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and overcoming aggregation of SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptor) peptides and other aggregation-prone peptides during Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is SMRT peptide aggregation and why is it problematic for NMR spectroscopy?
A1: this compound aggregation refers to the self-association of this compound monomers into larger, soluble or insoluble complexes. This is a common issue for many peptides, including a C-terminal this compound used in studies of transcriptional corepressors.[1] Aggregation is problematic for NMR because it leads to severely broadened spectral lines, loss of signal intensity, and can ultimately render the sample intractable for high-resolution structural studies.[2][3]
Q2: What are the primary factors that influence this compound aggregation?
A2: Several factors can promote peptide aggregation, including:
-
Amino Acid Composition: A high content of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) increases the tendency to aggregate.[4]
-
Peptide Concentration: Higher peptide concentrations, often required for NMR to achieve a good signal-to-noise ratio (typically 0.1-5 mM), can drive aggregation.[5][6]
-
pH and Charge: The net charge of the peptide, which is dependent on the solution's pH relative to the peptide's isoelectric point (pI), plays a crucial role. At a pH close to the pI, the net charge is near zero, minimizing electrostatic repulsion and favoring aggregation.[2][7]
-
Temperature: Temperature can have varied effects. While higher temperatures can sometimes improve solubility and spectral quality, they can also promote aggregation for some peptides.[2][8]
-
Ionic Strength: The salt concentration of the buffer can either shield charges and promote aggregation or stabilize the peptide, depending on the specific peptide and salt.[2][9]
Q3: How can I quickly assess if my this compound sample is aggregated?
A3: You can look for the following signs:
-
Visual Inspection: The sample may appear cloudy or contain visible precipitates.[3]
-
1D ¹H NMR Spectrum: An aggregated sample will typically show broad, poorly resolved peaks.
-
Diffusion-Ordered Spectroscopy (DOSY): This NMR experiment can distinguish between species of different sizes in solution. Aggregates will have a significantly slower diffusion coefficient compared to the monomeric peptide.
-
Dynamic Light Scattering (DLS): DLS can detect the presence of large particles in the solution, indicative of aggregation.
Troubleshooting Guides
Issue 1: My this compound sample is visibly cloudy and gives a poor NMR spectrum.
This indicates significant aggregation. The following steps can be taken to improve solubility.
Troubleshooting Workflow for Sample Insolubility
Caption: Troubleshooting workflow for an aggregated peptide sample.
Solutions:
-
pH Adjustment: If the pI of your this compound is known, adjust the buffer pH to be at least 1-2 units away from the pI. For basic peptides, use an acidic buffer, and for acidic peptides, a basic buffer.[3][4]
-
Lower Concentration: While counterintuitive for NMR signal strength, lowering the peptide concentration can significantly reduce aggregation.[3][10][11] Try preparing a series of dilutions to find the highest concentration that remains soluble.
-
Temperature Variation: Systematically vary the temperature of your NMR experiment. Some peptides are more soluble at lower temperatures, while others benefit from gentle heating.[2]
-
Additives and Co-solvents:
-
Salts: Modify the ionic strength by trying different salt concentrations (e.g., 50 mM to 500 mM NaCl).[9]
-
Organic Solvents: Small amounts of co-solvents like DMSO or acetonitrile (B52724) can improve the solubility of hydrophobic peptides.[4]
-
Mild Detergents: Low concentrations of non-denaturing detergents can help solubilize aggregates.[3][9]
-
Quantitative Data Summary: Buffer Additives for Solubility Enhancement
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Arginine | 50-500 mM | Suppresses aggregation by interacting with aromatic residues and increasing the salvation of the peptide.[7] | Can have its own signals in the ¹H NMR spectrum. |
| Guanidine HCl | 0.5-2 M | A denaturant that can disrupt aggregates. | May unfold the peptide, so use with caution if native structure is important. |
| Urea | 1-4 M | Another denaturant that disrupts hydrogen bonds involved in aggregation. | Can also cause peptide unfolding. |
| Non-detergent Sulfobetaines | 0.1-1 M | Zwitterionic compounds that can shield hydrophobic patches.[9] | Generally mild and less likely to denature the peptide. |
| TFE/HFIP | 5-30% | Fluorinated alcohols that can promote helical structures and disrupt β-sheet aggregates. | Drastically alters the solvent environment and may induce non-native structures. |
Issue 2: My this compound NMR spectrum has broad lines even though the sample is clear.
This suggests the presence of soluble oligomers or intermediate-exchange dynamics.
Logical Flow for Addressing Spectral Line Broadening
Caption: Decision-making process for spectrally broad but clear samples.
Solutions:
-
Optimize Sample Conditions: Further fine-tune the pH, temperature, and ionic strength as described in the previous section. Even subtle changes can shift the equilibrium away from oligomeric species.
-
Solubility-Enhancing Tags: If you are expressing the this compound recombinantly, consider fusing it to a highly soluble protein tag like GST, MBP, or the B1 domain of protein G (GB1).[12][13][14] These tags can dramatically increase the solubility and stability of the target peptide.[13]
-
Deuterium Labeling: For larger peptides or those that still exhibit line broadening, producing a highly deuterated version of the peptide can significantly sharpen the NMR signals.[15] Replacing non-exchangeable protons with deuterium reduces dipolar relaxation, a major cause of line broadening in larger molecules.[15]
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Prepare Stock Solutions: Create a concentrated, highly pure stock of your this compound in water or a minimal buffer. Prepare a range of buffer stocks with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM NaCl).
-
Micro-Scale Solubility Screen: In a 96-well plate or microcentrifuge tubes, mix small, equal amounts of the peptide stock with each buffer condition.
-
Incubation and Observation: Allow the samples to equilibrate at different temperatures (e.g., 4°C, 25°C, 37°C) for a set period (e.g., 1 hour). Visually inspect for any precipitation or cloudiness.
-
NMR Analysis of Promising Conditions: For the conditions that resulted in clear solutions, prepare larger volume NMR samples. Acquire 1D ¹H spectra to assess spectral quality (line width and signal dispersion).
-
Selection of Optimal Buffer: Choose the buffer condition that provides the highest peptide concentration with the sharpest and most well-dispersed NMR signals.
Protocol 2: Isotopic Labeling with Deuterium
-
Expression System: This protocol is for recombinant expression in E. coli. Utilize an expression vector like pET for T7 promoter-driven expression.[15]
-
Growth Media: Prepare M9 minimal media using deuterium oxide (D₂O) instead of H₂O. The carbon source (e.g., glucose) should also be deuterated (d7-glucose).
-
Adaptation of E. coli: Gradually adapt your E. coli expression strain (e.g., BL21(DE3)) to grow in D₂O-based media. This may involve incrementally increasing the percentage of D₂O in the growth media over several cultures.
-
Expression and Purification: Grow the adapted E. coli in the D₂O M9 media, induce protein expression (e.g., with IPTG), and harvest the cells. Purify the deuterated this compound using standard chromatography techniques.
-
NMR Sample Preparation: Dissolve the purified, deuterated peptide in a D₂O-based NMR buffer. This will result in a sample where the vast majority of non-exchangeable protons are replaced with deuterium, significantly reducing line broadening for improved NMR analysis.[15]
References
- 1. NMR assignments of SPOC domain of the human transcriptional corepressor SHARP in complex with a C-terminal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. jpt.com [jpt.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMRT Peptide Permeability
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the cell permeability of synthetic SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptor) peptides. The following troubleshooting guides and FAQs address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my synthetic SMRT peptide inhibitor inherently low?
A1: The low cell permeability of synthetic peptides is a common challenge stemming from several physicochemical properties. Peptides, unlike traditional small molecules, often fall outside Lipinski's Rule of 5.[1] Key barriers include:
-
High Polar Surface Area: The peptide backbone is rich in polar amide bonds, which are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.[2]
-
Large Molecular Size: Therapeutic peptides are often larger than 1000 Da, which hinders their ability to passively diffuse across the cell membrane.[1]
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone readily form hydrogen bonds with the surrounding aqueous environment; these bonds must be broken for the peptide to enter the hydrophobic membrane core.[2]
-
Charge: Peptides with a high net charge, especially negative charges, generally exhibit poor membrane permeability. A net charge between 0 and +2 is often more favorable for cell penetration.[2]
Q2: What are the primary strategies to enhance the cell permeability of my this compound?
A2: Several strategies can be employed, broadly categorized as chemical modifications or the use of delivery vectors. These methods aim to mask polar groups, reduce flexibility, and facilitate interaction with the cell membrane. Key approaches include:
-
Cyclization: Strengthening the peptide's structural rigidity can make it more resistant to enzymatic breakdown and can improve permeability compared to its linear form.[3][4]
-
Backbone N-methylation: Replacing an amide proton with a methyl group reduces the number of hydrogen bond donors, which can significantly improve membrane permeability.[4][5] However, this can sometimes impact binding affinity.[5]
-
Hydrocarbon Stapling: This technique involves creating a chemical brace ("staple") to lock a peptide into an alpha-helical conformation. This stabilizes the structure, masks polar amide bonds, and can improve both proteolytic resistance and cell uptake.[2]
-
Lipidation: Attaching a lipid moiety (lipophilic capping) increases the peptide's hydrophobicity, promoting interaction with the cell membrane.[3]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can translocate across the cell membrane and can be attached to your this compound to facilitate its intracellular delivery.[2][6]
Q3: What is the SMRT corepressor complex, the intended target of my peptide?
A3: The SMRT protein is a key component of a large corepressor complex that regulates gene expression.[7] This complex is recruited by nuclear receptors and other transcription factors to silence gene transcription.[8] Key interacting proteins within this complex include Histone Deacetylase 3 (HDAC3), G-protein pathway suppressor 2 (GPS2), and Transducin Beta-like 1 (TBL1).[7][9] SMRT itself contains silencing domains (SDs) that are crucial for its repressive function, partly by interacting with other components like mSin3A, which in turn can recruit HDACs.[8] Synthetic peptides are often designed to disrupt these critical protein-protein interactions.
Diagram 1: SMRT Corepressor Complex Interactions
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 6. Cell-Penetrating Peptides: Emerging Tools for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Transcriptional Repression by the SMRT-mSin3 Corepressor: Multiple Interactions, Multiple Mechanisms, and a Potential Role for TFIIB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of p53 Transcriptional Activity by SMRT: a Histone Deacetylase 3-Independent Function of a Transcriptional Corepressor - PMC [pmc.ncbi.nlm.nih.gov]
SMRT Peptide Co-Immunoprecipitation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptor) peptides in co-immunoprecipitation (Co-IP) experiments. These resources are designed to assist in the successful identification and validation of protein-protein interactions involving SMRT-derived peptides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a SMRT peptide in a Co-IP experiment?
A this compound Co-IP is a targeted approach to identify or confirm proteins that interact with a specific domain or motif of the SMRT corepressor protein. SMRT is a large, multi-domain protein that acts as a scaffold for various transcriptional repression complexes.[1][2] Using a synthetic peptide corresponding to a known or putative interaction domain allows for the isolation of binding partners without the complexity of using the full-length, and often difficult to express, SMRT protein.[3][4]
Q2: What are the essential negative controls for a this compound Co-IP?
To ensure the specificity of the observed interactions and to minimize false-positive results, several negative controls are critical.[5][6][7] These controls help to distinguish true interactors from proteins that bind non-specifically to the beads or the peptide itself.[8][9][10]
-
Scrambled or Reverse Peptide Control: A peptide with the same amino acid composition as the SMRT "bait" peptide but in a randomized or reversed sequence. This is the most stringent negative control, as it helps to identify proteins that are binding to the specific sequence of your this compound.
-
Beads-Only Control: Running the experiment with the affinity beads (e.g., streptavidin-agarose) but without any peptide. This control identifies proteins that non-specifically bind to the bead matrix itself.[8][10]
-
Biotin-Only Control (for biotinylated peptides): If using a biotinylated peptide, incubating the cell lysate with beads coupled only to biotin (B1667282) can help identify proteins that have an affinity for biotin.
Q3: How can I immobilize my this compound for the Co-IP?
A common and effective method is to use a biotinylated synthetic this compound.[11][12] The biotin tag allows for high-affinity binding to streptavidin-coated agarose (B213101) or magnetic beads, which then serve as the solid support for the pull-down.[12][13] This method is straightforward and generally provides a stable linkage for the peptide bait.
Q4: Should I be concerned about indirect interactions?
Yes, a standard Co-IP experiment will pull down both direct and indirect interaction partners of your this compound. An indirect interaction occurs when your peptide binds to a protein, which in turn is part of a larger complex. To investigate if an interaction is direct or indirect, you may need to perform follow-up experiments with purified proteins.
Troubleshooting Guides
High background and non-specific binding are common issues in peptide Co-IP experiments. The following guides provide structured approaches to troubleshoot these and other potential problems.
Issue 1: High Background in Experimental and Control Lanes
High background, where numerous non-specific proteins are pulled down, can obscure the identification of true binding partners.
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.[14] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and/or increase the stringency of the wash buffer. This can be achieved by moderately increasing the salt (e.g., NaCl up to 250-300 mM) or detergent (e.g., NP-40 or Triton X-100 up to 0.5-1%) concentration.[9][15][16] |
| Cell Lysis Conditions | The lysis buffer may be too harsh, causing the release of "sticky" nuclear or cytoskeletal proteins. Optimize the lysis buffer by adjusting detergent and salt concentrations. Ensure protease and phosphatase inhibitors are always included.[17] |
| Pre-clearing Lysate | Before adding the peptide-coupled beads, pre-clear the cell lysate by incubating it with beads alone. This will remove proteins that have a high affinity for the beads themselves. |
Issue 2: No or Weak Signal for the Expected Interacting Protein (Prey)
This issue arises when a known or expected interaction is not detected.
| Potential Cause | Troubleshooting Step |
| Interaction is Weak or Transient | Perform the binding incubation at 4°C for a longer duration (e.g., overnight). Use less stringent wash buffers with lower salt and detergent concentrations. Consider in vivo cross-linking before cell lysis to stabilize weak interactions. |
| Peptide Conformation | The synthetic peptide may not be adopting the correct conformation for binding. Ensure the peptide design is appropriate and consider including flanking native sequences. |
| Low Abundance of Prey Protein | Increase the amount of cell lysate used in the pull-down. Confirm the presence of the prey protein in your input lysate via Western blot.[17] |
| Incorrect Lysis Buffer | The chosen lysis buffer might be disrupting the protein-protein interaction. Test different lysis buffers with varying detergent and salt compositions.[9] |
Issue 3: Prey Protein is Present in the Scrambled Peptide Control
This indicates that the interaction is not specific to the sequence of your this compound.
| Potential Cause | Troubleshooting Step |
| Non-specific Hydrophobic or Electrostatic Interactions | Increase the stringency of the wash buffer by adding more salt or a non-ionic detergent.[16] |
| Protein Binds to a Common Motif | Analyze the sequence of your this compound and the scrambled control. If there are any residual short, common motifs, consider designing a new scrambled peptide. |
| Competition Assay | Perform a competition experiment by adding an excess of free (non-biotinylated) this compound to the cell lysate along with the bead-immobilized peptide. A specific interaction should be competed away by the free peptide, leading to a reduced signal for the prey protein. |
Experimental Protocols & Visualizations
Protocol: Biotinylated this compound Pull-Down Assay
This protocol provides a general workflow for a pull-down experiment using a biotinylated this compound.
-
Bead Preparation:
-
Resuspend streptavidin-agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Peptide Immobilization:
-
Incubate the washed beads with the biotinylated this compound (and control peptides in separate tubes) for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the peptide-coupled beads three times with lysis buffer to remove any unbound peptide.
-
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Pre-clearing the Lysate (Recommended):
-
Incubate the clarified cell lysate with washed, unconjugated streptavidin beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant. This is your pre-cleared lysate.
-
-
Pull-Down/Incubation:
-
Add the pre-cleared lysate to the tubes containing the this compound-coupled beads and control beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected interacting protein.
-
Caption: Workflow for a this compound co-immunoprecipitation experiment.
Caption: Decision tree for troubleshooting common this compound Co-IP issues.
References
- 1. Transcriptional Repression by the SMRT-mSin3 Corepressor: Multiple Interactions, Multiple Mechanisms, and a Potential Role for TFIIB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear hormone receptor co-repressors: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 7. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Biotinylated peptide pull down assay [bio-protocol.org]
- 12. lifetein.com [lifetein.com]
- 13. mdanderson.org [mdanderson.org]
- 14. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
How to improve the signal-to-noise ratio in SMRT peptide fluorescence assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Single-Molecule Real-Time (SMRT) peptide fluorescence assays. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence, or noise, can obscure the desired signal from your peptide assay, leading to a poor signal-to-noise ratio.[1] This can arise from various sources, including unbound fluorophores, autofluorescence from samples and media, and instrument noise.[1][2]
Question: My assay has high background fluorescence. What are the common causes and how can I reduce it?
Answer:
High background fluorescence is a frequent challenge. Here are the primary sources and actionable solutions:
-
Unbound Fluorophores: Excess fluorescent dyes or labeled peptides that have not bound to their target will contribute to background noise.[1]
-
Nonspecific Binding: The fluorescent probe or antibodies may bind to cellular components other than the target of interest.[2]
-
Solution: Use a blocking buffer, such as 5% Normal Goat Serum and 1% Bovine Serum Albumin (BSA) in PBS, for at least one hour to minimize non-specific binding.[2]
-
-
Autofluorescence: Endogenous molecules in cells (e.g., NADH, flavins) and components in the cell culture media (e.g., phenol (B47542) red) can fluoresce, especially at shorter wavelengths.[2]
-
Solution: Whenever possible, use phenol red-free media during imaging. If autofluorescence from cellular components is an issue, consider using fluorophores with longer excitation and emission wavelengths (red or far-red dyes) to minimize this effect.[3]
-
-
Suboptimal Probe/Dye Concentration: Using too high a concentration of a fluorescent dye can lead to increased non-specific binding and higher background.[2][4]
-
Solution: Perform a titration of your fluorescent dye or labeled peptide to determine the optimal concentration that provides a bright, specific signal with minimal background.[1]
-
-
Instrument and Environmental Factors: Stray light from the excitation source, camera noise, and ambient light can all contribute to background.[1][2]
-
Solution: Ensure your microscope is properly aligned and use high-quality bandpass filters to specifically collect light at the relevant wavelengths for your fluorophore.[2][5] For confocal microscopy, optimizing the pinhole size (typically around 1 Airy unit) can effectively reject out-of-focus light.[2]
-
Issue 2: Low Signal Intensity
A weak fluorescent signal can be as problematic as high background, also resulting in a poor signal-to-noise ratio.
Question: I am not seeing a strong signal from my fluorescently labeled peptides. What could be the cause and how can I improve it?
Answer:
Low signal intensity can stem from several factors, from the choice of fluorophore to the stability of your peptide.
-
Poor Fluorophore Choice or Labeling: The selected dye may not be optimal for your experimental setup, or the labeling efficiency may be low.
-
Solution: Choose a bright, photostable fluorescent dye with a high quantum yield. Ensure the dye's excitation and emission spectra are compatible with your microscope's light source and filters.[5] Carboxyfluorescein (FAM) is a common and cost-effective green fluorophore, though it is susceptible to photobleaching.[6] For greater photostability, consider other dyes. The position of the dye on the peptide is also critical and can impact its biological activity and fluorescence.[6]
-
-
Peptide Instability or Degradation: Peptides can be susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage.[7] Oxidation of certain residues like cysteine and methionine is a common issue.[8]
-
Peptide Insolubility: Hydrophobic peptides may not dissolve well, leading to aggregation and reduced availability for binding.[6][8] The addition of a hydrophobic fluorescent dye can exacerbate this issue.[6]
-
Solution: For hydrophobic peptides, co-solvents like DMSO or acetonitrile (B52724) may be necessary for dissolution.[6] The overall charge of the peptide also influences solubility; acidic peptides are more soluble at higher pH, and basic peptides are more soluble at lower pH.[6]
-
-
Low Antibody/Protein Concentration or Affinity: If using an antibody-based detection method, a low concentration of the primary or secondary antibody can result in a weak signal.[9]
Experimental Protocols & Data
Protocol: Optimizing Fluorescent Dye Concentration
This protocol describes a general method for titrating a fluorescent dye to find the optimal concentration for your assay.
-
Prepare a dilution series of your fluorescent dye or fluorescently labeled peptide in your assay buffer. Suggested concentrations might range from below to above the manufacturer's recommended concentration.
-
Label your samples (e.g., cells, immobilized proteins) with each concentration in the dilution series, keeping all other parameters (incubation time, temperature) constant.
-
Include control samples:
-
A negative control with no fluorescent dye to measure autofluorescence.
-
A positive control with a known binder, if applicable.
-
-
Wash the samples 2-3 times with a suitable buffer (e.g., PBS) to remove unbound dye.[1]
-
Image the samples using identical microscope settings (e.g., laser power, exposure time, gain).
-
Quantify the fluorescence intensity for both the specific signal (on your target) and the background.
-
Calculate the signal-to-noise ratio (S/N) for each concentration. The optimal concentration will be the one that provides the highest S/N.
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| Carboxyfluorescein (FAM) | ~494 | ~518 | Cost-effective, bright green fluorescence, but prone to photobleaching and pH sensitive.[6] |
| Fluorescein isothiocyanate (FITC) | ~495 | ~525 | Similar spectral properties to FAM.[6][10] |
| TAMRA | ~557 | ~583 | Red fluorophore, often used to reduce interference from autofluorescence.[3] |
| BODIPY FL | ~503 | ~512 | Bright green fluorescence, less sensitive to pH than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (e.g., Cy3: ~550, Cy5: ~650) | Varies (e.g., Cy3: ~570, Cy5: ~670) | Available in a wide range of colors, often very bright and photostable. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my fluorescently labeled peptides? A1: For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from light.[7] Once in solution, it is best to aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Q2: My peptide is difficult to dissolve. What can I do? A2: The solubility of a peptide is highly dependent on its amino acid sequence.[6] The addition of a fluorescent dye, which is often hydrophobic, can decrease solubility.[6] For hydrophobic peptides, using a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide before adding aqueous buffer can help.[6] The pH of the buffer is also important; peptides with a net positive charge are more soluble at acidic pH, while those with a net negative charge are more soluble at basic pH.[6]
Q3: Where on the peptide should I attach the fluorescent dye? A3: The position of the fluorescent dye can impact the peptide's biological activity and physicochemical properties.[6] Common labeling sites include the N-terminus or the side chains of lysine (B10760008) or cysteine residues.[6] If a specific residue is critical for the peptide's function, it should be avoided as a labeling site. N-terminal labeling can be challenging if there are also lysine residues, as both have reactive amino groups.[6]
Q4: How can I prevent photobleaching during my experiment? A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. To minimize it, you can:
-
Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Reduce the exposure time of your sample to the light source.
-
Use a more photostable dye.
Q5: Can the buffer I use affect the fluorescence signal? A5: Yes, the buffer composition can influence the fluorescence. Some buffer components can be inherently fluorescent or can quench the fluorescence of your dye.[4] It's also important to consider that the pH of some buffers is temperature-dependent (e.g., Tris), which could potentially affect your peptide's stability and the dye's fluorescence.[4] It is advisable to test for buffer-related issues by running controls.[4]
Diagrams
Caption: A typical experimental workflow for a peptide fluorescence assay.
Caption: Factors influencing the signal-to-noise ratio in fluorescence assays.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Troubleshooting - Thermott [thermott.com]
- 5. youtube.com [youtube.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. genscript.com [genscript.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biotium.com [biotium.com]
- 10. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMRT Peptide Purity Validation
Welcome to the technical support center for synthetic peptide purity validation. This resource is designed for researchers, scientists, and drug development professionals who require high-purity peptides for sensitive applications such as Single-Molecule, Real-Time (SMRT) experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your synthetic peptides meet the rigorous quality standards necessary for reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is high peptide purity crucial for SMRT and other single-molecule experiments?
Q2: What is the recommended purity level for peptides used in SMRT experiments?
For most research applications, a peptide purity of >95% is sufficient. However, for highly sensitive single-molecule studies, a purity level of ≥98% is strongly recommended to minimize potential artifacts.[4]
Q3: My peptide's mass spectrometry (MS) data shows the correct molecular weight, but HPLC analysis shows multiple peaks. What does this indicate?
This common scenario indicates that while the peptide with the correct mass is present, other impurities exist. These impurities could be isomers (peptides with the same mass but different structure), oxidized forms, or byproducts from the synthesis process that happen to have very similar masses.[2] HPLC separates based on physical properties like hydrophobicity, allowing it to resolve impurities that MS alone cannot distinguish.[5] Therefore, both techniques are essential for a comprehensive purity assessment.
Q4: What are the most common types of impurities found in synthetic peptides?
Impurities in synthetic peptides typically arise during solid-phase peptide synthesis (SPPS) or subsequent handling.[2] Common impurities include:
-
Deletion/Truncated Peptides: Caused by incomplete coupling reactions.[6]
-
Insertion Peptides: Resulting from excess amino acid reagents not being fully washed away.[7]
-
Incompletely Deprotected Peptides: Side-chain protecting groups that were not fully removed.[8]
-
Oxidized Peptides: Particularly common for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).[9]
-
Peptide Aggregates: Formed by covalent or non-covalent interactions between peptide molecules.[7]
-
Residual Synthesis Reagents: Such as Trifluoroacetic acid (TFA) from the cleavage or purification steps.[2]
Q5: How should I properly store and handle my synthetic SMRT peptide to maintain its purity?
Proper storage is crucial to prevent degradation.
-
Lyophilized Peptides: Store at -20°C or colder, protected from light.[10][11] Before opening a vial, allow it to warm to room temperature in a desiccator to prevent moisture absorption.[9]
-
Peptides in Solution: Long-term storage in solution is not recommended.[10] If necessary, use sterile, slightly acidic buffers (pH 5-6), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[11][12]
-
Peptides with Sensitive Residues: Peptides with Cys, Met, or Trp are prone to oxidation and should be handled with oxygen-free buffers.[9]
Peptide Purity Validation Workflow
The following diagram illustrates a standard workflow for validating the purity and identity of a synthetic peptide.
Caption: Workflow for comprehensive purity validation of synthetic peptides.
Quantitative Data Summary
The primary methods for peptide purity validation provide distinct, complementary information.
| Analytical Method | Primary Purpose | Information Provided | Typical Resolution |
| RP-HPLC | Purity Assessment | Percentage of target peptide vs. impurities.[4] | High (Can resolve closely related species) |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide and its fragments.[13] | High (Confirms correct sequence mass) |
| Amino Acid Analysis (AAA) | Absolute Quantification | Molar ratios of constituent amino acids.[14] | N/A (Provides composition, not purity) |
| Purity Grade | Recommended Application | Key Consideration |
| >90-95% | General research, non-sensitive assays | May contain impurities affecting sensitive experiments. |
| >98% | Single-molecule studies (SMRT) , cell-based assays | Minimizes risk of artifacts from contaminants.[4] |
| >99% | Clinical-grade, in vivo studies | Highest standard, ensures minimal batch-to-batch variability. |
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in column frit or tubing.[6] 2. Precipitated sample or buffer salts. | 1. Isolate the cause: Disconnect components sequentially (column, injector) to find the blockage. 2. Back-flush the column: Reverse the column and flush with a strong solvent (disconnect from detector first).[6] 3. Filter samples: Ensure all samples are filtered (0.22 µm) before injection. |
| Broad or Tailing Peaks | 1. Column contamination or degradation. 2. Inappropriate solvent for sample dissolution.[15] 3. Low concentration of ion-pairing agent (e.g., TFA).[16] | 1. Wash the column: Use a strong solvent wash cycle. 2. Dissolve sample in mobile phase: Whenever possible, use the initial mobile phase as the sample diluent.[15] 3. Increase TFA concentration: Ensure TFA is at least 0.1% in mobile phases. |
| Ghost Peaks (Peaks in Blank Run) | 1. Contamination in mobile phase or solvents.[6] 2. Carryover from a previous injection in the autosampler. | 1. Use fresh, HPLC-grade solvents: Prepare fresh mobile phase.[15] 2. Clean the injector: Flush the autosampler port and needle with a strong solvent.[6] |
| Poor Peak Resolution | 1. Gradient is too steep. 2. Incorrect column chemistry for the peptide. | 1. Optimize the gradient: Use a shallower gradient (e.g., decrease the %B/min change) to improve separation.[6] 2. Try a different column: Test a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity. |
Key Experimental Protocols
Protocol 1: Peptide Purity Analysis by RP-HPLC
This protocol outlines a general procedure for determining peptide purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Sample Diluent: Mobile Phase A or HPLC-grade water.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in the sample diluent to a final concentration of ~1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 214 nm (for peptide backbone) and 280 nm (if aromatic residues like Trp, Tyr are present).[4]
-
Injection Volume: 5-20 µL.
-
Gradient Program (Typical):
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area of the main peptide peak as a percentage of the total area of all integrated peaks.[17]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Peptide Identity Confirmation by LC-MS
This protocol confirms that the main peak from HPLC corresponds to the peptide of the correct molecular weight.
1. Materials and Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic acid (FA) in LC-MS grade water. (Note: FA is used instead of TFA to avoid ion suppression in the MS).[18]
-
Mobile Phase B: 0.1% (v/v) FA in LC-MS grade acetonitrile.
-
Column: C18 column suitable for LC-MS.
2. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but use LC-MS grade solvents. The concentration may need to be optimized for the mass spectrometer's sensitivity.
3. LC-MS Method Parameters:
-
LC Method: Use a gradient similar to the HPLC protocol, adjusting for the different mobile phase modifier and system.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is typical for peptides.
-
Scan Range: Set a mass range that includes the expected m/z values for the peptide's various charge states (e.g., [M+H]+, [M+2H]2+, [M+3H]3+).
-
Data Acquisition: Acquire data across the entire chromatographic run.
4. Data Analysis:
-
Extract the mass spectrum corresponding to the main peak in the total ion chromatogram (TIC).
-
Deconvolute the spectrum to determine the parent mass of the peptide.
-
Compare the observed mass to the theoretical (calculated) mass of the target peptide. A match confirms the identity of the main peak.[19] For further confirmation, tandem MS (MS/MS) can be performed to obtain sequence fragment information.[20]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jpt.com [jpt.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. pcl.tamu.edu [pcl.tamu.edu]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. hplc.eu [hplc.eu]
- 17. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. agilent.com [agilent.com]
- 19. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 20. Peptide Mass Spectrometric Identification Service - Creative Proteomics [creative-proteomics.com]
SMRT Peptide Expression & Purification: A Technical Support Center
Welcome to the technical support center for SMRT peptide expression and purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing detailed solutions and protocols.
Expression Troubleshooting
1. Why is my this compound expression yield consistently low?
Low expression levels are a common issue that can be attributed to several factors, from the expression vector and host strain to the growth and induction conditions.[1][2][3]
-
Codon Optimization: The sequence of your peptide may contain codons that are rare in E. coli, which can slow down or terminate translation.[2] Consider re-synthesizing the gene with codons optimized for your expression host.[4][5][6][7]
-
Vector and Promoter Strength: Ensure your expression vector has a strong promoter suitable for your target peptide. However, very strong promoters can sometimes lead to the formation of insoluble inclusion bodies.[1]
-
Host Strain Selection: The choice of E. coli strain is critical. Standard strains like BL21(DE3) are a good starting point as they are deficient in proteases like Lon and OmpT.[8][9] For peptides with rare codons, consider strains like Rosetta(DE3), which supply tRNAs for rare codons.[8][10] If your peptide is toxic to the host, strains like C41(DE3) or C43(DE3) might be beneficial.[8][11]
-
Growth Conditions: Optimizing growth conditions is crucial. Ensure proper aeration and maintain the recommended temperature for your specific strain.
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction significantly impact expression levels. High concentrations of IPTG and high temperatures can sometimes lead to misfolded and insoluble protein.[12][13]
2. My this compound is expressed, but it's insoluble (forming inclusion bodies). What should I do?
Inclusion bodies are dense aggregates of misfolded protein.[14][15][16] While this can complicate purification, it is often possible to recover active peptides from them.
-
Optimize Expression Conditions: To favor soluble expression, try lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration.[1][12][17] This slows down protein synthesis, allowing more time for proper folding.
-
Use Solubility-Enhancing Tags: Fusing your peptide to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[13]
-
Co-expression with Chaperones: Some E. coli strains are engineered to co-express chaperones that can assist in the proper folding of your peptide.[18]
-
Inclusion Body Solubilization and Refolding: If optimizing expression for solubility fails, you can purify the inclusion bodies and then solubilize and refold the peptide. This typically involves using strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process to regain the peptide's native structure.[14][15][16][19][20]
3. My this compound appears to be degraded. How can I prevent this?
Peptide degradation can occur during expression, cell lysis, or purification and is often caused by host cell proteases.[21][22]
-
Use Protease-Deficient Strains: As mentioned, E. coli strains like BL21(DE3) lack key proteases.[8][9]
-
Add Protease Inhibitors: During cell lysis and purification, add a protease inhibitor cocktail to your buffers.[1][22] Ensure the cocktail is compatible with your purification method (e.g., use EDTA-free cocktails for His-tag purification).[21]
-
Maintain Low Temperatures: Perform all lysis and purification steps at 4°C to minimize protease activity.[22]
-
Optimize Peptide Sequence: Certain amino acid sequences are more susceptible to degradation. If possible, consider modifying susceptible sites.[23]
Purification Troubleshooting
4. My His-tagged this compound is not binding to the IMAC resin. What is the problem?
Failure to bind to the affinity resin is a frequent problem in purification.[24]
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the peptide, making it inaccessible to the resin.[24] To test this, you can attempt purification under denaturing conditions (using urea or guanidinium chloride) to unfold the peptide and expose the tag.[24] If this works, you may need to refold the peptide after elution. Other strategies include adding a flexible linker between your peptide and the tag or moving the tag to the other terminus.[24]
-
Incorrect Buffer Composition: The pH and composition of your buffers are critical. The pH of the binding buffer should be optimal for His-tag binding (typically around 8.0).[24][25] Avoid chelating agents (like EDTA) and strong reducing agents (like DTT) in your buffers, as these can strip the metal ions from the resin.
-
High Imidazole (B134444) Concentration: While a low concentration of imidazole in the binding buffer can help reduce non-specific binding, too much will compete with the His-tag for binding to the resin.[26]
-
Column Clogging: If the cell lysate is too viscous or contains debris, it can clog the column.[26] Ensure proper clarification of the lysate by centrifugation or filtration before loading it onto the column.[26]
5. My this compound elutes with many other contaminating proteins. How can I improve purity?
Co-elution of contaminants is a common purity issue.
-
Optimize Wash Steps: Increase the stringency of your wash steps. This can be achieved by increasing the concentration of imidazole in the wash buffer or by adding a non-ionic detergent (e.g., Tween-20) or a moderate concentration of salt (e.g., up to 500 mM NaCl) to disrupt non-specific interactions.[26]
-
Gradient Elution: Instead of a single-step elution, use a gradient of increasing imidazole concentration. This can help to separate your target peptide from contaminants with different binding affinities.
-
Additional Purification Steps: For very high purity requirements, a second purification step based on a different principle (e.g., size exclusion chromatography or ion-exchange chromatography) may be necessary.
6. My purified this compound is aggregating. How can I prevent this?
Peptide aggregation can occur at high concentrations or in certain buffer conditions, leading to loss of active material.[27][28][29]
-
Optimize Buffer Conditions: The pH and ionic strength of the buffer can influence peptide solubility.[30] Screen different buffer conditions to find one that minimizes aggregation.
-
Additives: Including additives such as glycerol (B35011) (up to 20%), detergents, or specific salts in your buffer can sometimes prevent aggregation.[26]
-
Peptide Concentration: Try to work with lower concentrations of your peptide during purification and storage.
-
Storage: Store the purified peptide in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Quantitative Data Summary
For successful this compound expression, optimization of induction parameters is key. The following tables provide a summary of typical starting conditions and ranges for optimization.
Table 1: IPTG Induction Optimization Parameters
| Parameter | Typical Starting Condition | Optimization Range | Rationale |
| IPTG Concentration | 1 mM | 0.05 - 1 mM | Lower concentrations can reduce metabolic stress and promote proper folding.[17][31][32] |
| Induction Temperature | 37°C | 18°C - 37°C | Lower temperatures slow down protein synthesis, which can increase the yield of soluble protein.[12][17] |
| Induction Duration | 3-4 hours | 2 hours - Overnight | Shorter times at higher temperatures, or longer times (overnight) at lower temperatures. |
| Cell Density at Induction (OD600) | 0.6 | 0.5 - 0.8 | Inducing during the mid-log phase of growth generally yields the best results.[12] |
Table 2: Common E. coli Strains for Peptide Expression
| Strain | Key Features | Recommended Use |
| BL21(DE3) | Deficient in Lon and OmpT proteases.[8][9] | General purpose protein expression. |
| Rosetta(DE3) | Contains a plasmid with tRNAs for rare codons.[8][10] | Expression of eukaryotic proteins or peptides with rare codons. |
| C41(DE3) / C43(DE3) | Mutations allow for expression of toxic proteins.[8][11] | Expression of peptides that are toxic to the host cell. |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins.[11][18] | Enhancing solubility at low temperatures. |
| SHuffle | Engineered for proper disulfide bond formation in the cytoplasm.[8] | Expression of peptides requiring disulfide bonds. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for SMRT Peptides
-
Transform your expression plasmid into the desired E. coli strain.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Take a 1 mL "pre-induction" sample.
-
Induce the culture with the desired concentration of IPTG (e.g., 0.5 mM).
-
Incubate the culture under the desired induction conditions (e.g., 30°C for 4 hours or 18°C overnight).
-
After induction, take a 1 mL "post-induction" sample.
-
Harvest the cells by centrifugation.
-
Analyze the pre- and post-induction samples by SDS-PAGE to check for a new band corresponding to the expected molecular weight of your this compound.[13]
Protocol 2: Solubilization and Refolding of SMRT Peptides from Inclusion Bodies
-
After cell lysis and centrifugation, resuspend the pellet containing the inclusion bodies in a wash buffer (e.g., Tris buffer with Triton X-100 and EDTA) to remove contaminating proteins and membranes. Repeat this wash step several times.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidinium chloride).[20][25]
-
Incubate with gentle agitation until the solution is clear.
-
Remove any remaining insoluble material by centrifugation.
-
Refold the peptide by rapidly diluting the solubilized protein into a large volume of refolding buffer or by dialysis against a refolding buffer. The refolding buffer should not contain denaturants and may include additives to promote proper folding.[20]
-
After refolding, the peptide can be further purified using standard chromatography techniques.
Visualizations
Caption: General workflow for this compound expression and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 8. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 9. コンピテントセルの基礎知識―10 の分子クローニング手法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 12. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. goldbio.com [goldbio.com]
- 18. A scalable screening of E. coli strains for recombinant protein expression | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Renaturation of Recombinant Proteins from Inclusion Bodies - Creative BioMart [creativebiomart.net]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 27. peptide.com [peptide.com]
- 28. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 29. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 31. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 32. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotinylated SMRT Peptides
Welcome to the technical support center for the use of biotinylated SMRT (Single-Molecule Real-Time) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are biotinylated SMRT peptides and what are their primary applications?
A1: Biotinylated SMRT peptides are synthetic peptides that have a biotin (B1667282) molecule attached, typically at one end. This "tag" allows them to be securely anchored to a surface coated with streptavidin or neutravidin, which has a very high affinity for biotin.[1][2] This immobilization is crucial for single-molecule studies, including those conceptually similar to Single-Molecule Real-Time (SMRT) sequencing, where individual peptide molecules and their interactions need to be observed over time.[1][3] Key applications include studying peptide-protein interactions, enzyme kinetics, and conformational changes of peptides at the single-molecule level.
Q2: Why is surface passivation important when working with biotinylated peptides?
A2: Surface passivation is critical to prevent non-specific binding of molecules to the observation surface.[4][5] Without a well-passivated surface, peptides and other molecules in the sample can stick randomly to the surface, leading to high background noise and artifacts that can obscure the specific interactions you intend to study.[5][6] Common passivation methods involve coating the surface with polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA).[5][6]
Q3: How can I confirm that my peptide has been successfully biotinylated?
A3: Successful biotinylation can be confirmed using several methods. A common technique is High-Performance Liquid Chromatography (HPLC), where the biotinylated peptide will have a different retention time compared to the unlabeled peptide.[7][8] Mass spectrometry is another powerful tool to confirm the mass increase corresponding to the addition of the biotin tag. For a less quantitative but simpler check, a dot blot assay using streptavidin conjugated to an enzyme (like HRP) can be used to detect the presence of biotin on the peptide.[9]
Q4: What is the difference between streptavidin, neutravidin, and avidin?
A4: All three are proteins that bind with high affinity to biotin. Streptavidin, isolated from Streptomyces avidinii, is the most commonly used due to its high binding affinity and specificity. Avidin, found in egg whites, also has a strong affinity for biotin but is a glycoprotein (B1211001) and can exhibit more non-specific binding. Neutravidin is a deglycosylated form of avidin, which reduces non-specific binding while maintaining a high affinity for biotin. For single-molecule studies, streptavidin or neutravidin are generally preferred.[10]
Troubleshooting Guides
Issue 1: Low or No Signal from Immobilized Peptides
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Biotinylation | Verify biotinylation efficiency using HPLC or mass spectrometry. Optimize the biotinylation reaction by adjusting the molar ratio of biotin reagent to peptide (a 3-5 fold molar excess of biotin is often recommended for peptides), reaction time, and pH.[7][11] For N-hydroxysuccinimide (NHS) ester-based biotinylation, ensure the reagent is fresh and has been stored under dry conditions to prevent hydrolysis.[12][13] |
| Inefficient Immobilization | Ensure the streptavidin-coated surface is active. Use a fresh surface or regenerate it according to the manufacturer's instructions. Confirm that the buffer conditions are optimal for biotin-streptavidin binding (typically neutral pH). |
| Steric Hindrance | If the biotin tag is too close to the peptide's functional domain or the surface, it may hinder interaction with its binding partner. Consider using a biotinylation reagent with a longer spacer arm (e.g., PEG spacer) to increase the distance between the peptide and the surface.[14] |
| Incorrect Peptide Concentration | The concentration of the biotinylated peptide solution may be too low. Accurately quantify the peptide concentration after biotinylation and purification. |
Issue 2: High Background or Non-Specific Binding
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Surface Passivation | Improve surface passivation by using a high-quality PEG coating.[5][6] Consider a double PEGylation step for better coverage.[6] After streptavidin immobilization, block any remaining non-specific binding sites with a blocking agent like biotinylated BSA or free biotin, followed by a wash.[15][16] |
| Contaminants in Peptide Sample | Ensure the biotinylated peptide is highly pure. Use HPLC to purify the peptide after the biotinylation reaction to remove unreacted biotin and other impurities.[7] |
| Non-Specific Interaction with Streptavidin | Some proteins or peptides may have an intrinsic affinity for streptavidin.[15][17] Including a blocking step with an unrelated biotinylated molecule (like biotinylated BSA) after peptide immobilization can help saturate non-specific sites on the streptavidin itself.[15] Using a buffer with a higher salt concentration or a non-ionic detergent (e.g., Tween-20) can also help reduce non-specific electrostatic interactions.[14] |
| High Concentration of Labeled Molecules | If using fluorescently labeled binding partners, a high concentration can lead to an increase in non-specifically bound molecules in the observation area. Optimize the concentration of the labeled molecule to the lowest level that still provides a detectable signal. |
Experimental Protocols
Protocol 1: Peptide Biotinylation using NHS Ester
This protocol is for the biotinylation of a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue).
Materials:
-
Peptide with a primary amine
-
NHS-ester of biotin (e.g., NHS-PEG4-Biotin)
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 7.2-7.5 (Do not use buffers containing primary amines like Tris)[18]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
HPLC system for purification
Procedure:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[11]
-
Prepare a fresh stock solution of the NHS-biotin reagent in an anhydrous solvent like DMSO or DMF.
-
Add a 3- to 5-fold molar excess of the NHS-biotin solution to the peptide solution.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[11]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Purify the biotinylated peptide from excess biotin and byproducts using reverse-phase HPLC.
-
Verify the final product by mass spectrometry and quantify its concentration.
Protocol 2: Immobilization of Biotinylated Peptides on a Streptavidin-Coated Surface
This protocol describes the immobilization of biotinylated peptides for single-molecule imaging.
Materials:
-
Streptavidin-coated glass slide or flow cell
-
Biotinylated peptide
-
Immobilization Buffer: e.g., Tris-buffered saline (TBS), pH 7.4
-
Wash Buffer: Same as Immobilization Buffer
-
Blocking Buffer: Immobilization buffer containing 1 mg/mL BSA or 0.1% Tween-20
Procedure:
-
If not already prepared, passivate the surface of the glass slide or flow cell (e.g., with PEG) and then coat with streptavidin (typically 0.1-0.2 mg/mL).[1][6]
-
Wash the streptavidin-coated surface with Wash Buffer to remove any unbound streptavidin.
-
Dilute the biotinylated peptide in Immobilization Buffer to a final concentration that results in a desired surface density of single molecules (often in the pM to low nM range).[1] This requires optimization for your specific experiment.
-
Incubate the diluted biotinylated peptide on the surface for 5-10 minutes to allow for binding to the streptavidin.[2]
-
Wash the surface thoroughly with Wash Buffer to remove any unbound peptide.
-
To further reduce non-specific binding, incubate the surface with Blocking Buffer for 5-10 minutes.[1]
-
Wash again with Wash Buffer. The surface is now ready for the single-molecule experiment.
Visualizations
Caption: Experimental workflow for a SMRT-based peptide assay.
References
- 1. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lamichhanelab.utk.edu [lamichhanelab.utk.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of biotinylation of specific residues of peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regeneration of PEG slide for multiple rounds of single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to SMRT Peptides and Small Molecule Inhibitors of BCL6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) peptides and small molecule inhibitors targeting the B-cell lymphoma 6 (BCL6) protein. BCL6 is a crucial transcriptional repressor implicated in the pathogenesis of various B-cell lymphomas, making it a prime target for therapeutic intervention. This document outlines the performance of these two major classes of inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Mechanism of Action: Disrupting the BCL6 Repressor Complex
BCL6 functions as a transcriptional repressor by recruiting corepressor proteins, such as SMRT and NCOR, to its BTB domain.[1] This interaction is essential for silencing genes involved in cell cycle control, apoptosis, and differentiation.[2] Both SMRT-derived peptides and small molecule inhibitors are designed to disrupt the protein-protein interaction between the BCL6 BTB domain and its corepressors, thereby reactivating the expression of BCL6 target genes and inducing anti-lymphoma effects.[3]
dot
Caption: BCL6 signaling pathway and mechanisms of inhibition.
Quantitative Data Presentation
The following table summarizes the binding affinities and cellular activities of representative SMRT-derived peptides and small molecule inhibitors of BCL6.
| Inhibitor Class | Inhibitor Name | Assay Type | Parameter | Value | Reference(s) |
| This compound | SMRT BBD | MST | Kd | 30 ± 3 µM | [4] |
| BPI (Peptide Inhibitor) | - | Activity | Induces apoptosis and growth arrest in BCL6-dependent DLBCL cells | [5] | |
| RI-BPI (Retro-inverso) | - | Activity | Potently kills DLBCL cells in vitro and in vivo | [5][6] | |
| F1324 | SPR | Kd | 0.57 nM | [2] | |
| F1324 | ELISA | IC50 | 1 nM | [2] | |
| Small Molecule | 79-6 | Reporter Assay | IC50 | ~200 µM | [4] |
| 79-6 | FP | Ki | 147 µM | ||
| 79-6 | MST | Kd | 129 µM | ||
| 79-6 | Cell Viability | GI50 | 24 - 936 µM (DLBCL cell lines) | [7] | |
| FX1 | Reporter Assay | IC50 | ~35 µM | [4][8] | |
| FX1 | MST | Kd | 7 µM | ||
| FX1 | Cell Viability | GI50 | ~36 µM (BCL6-dependent DLBCL) | [4] | |
| WK369 | HTRF | IC50 | 0.32 µM | [9] | |
| WK369 | SPR | Kd | 2.24 µM | [9] | |
| WK500B | HTRF | IC50 | 1.39 µM | [9] | |
| WK692 | HTRF | IC50 | Not specified, but potent | [10] | |
| YK01 | HTRF | IC50 | 11.7 nM | ||
| YK01 | SPR | Kd | 148 nM | ||
| CCT372064 | HTRF | IC50 | 4.8 nM | [11] | |
| CCT374705 | TR-FRET | IC50 | 6 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled this compound from the BCL6 BTB domain by a test inhibitor.
dot
Caption: Fluorescence Polarization assay experimental workflow.
Protocol:
-
Reagent Preparation:
-
Recombinant BCL6 BTB domain protein is purified and diluted to the desired concentration in FP buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
A synthetic this compound labeled with a fluorophore (e.g., fluorescein) is diluted in FP buffer.
-
Test inhibitors (this compound or small molecules) are serially diluted in FP buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, the fluorescently labeled this compound and BCL6 BTB protein are added to each well.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the interaction between BCL6 and SMRT using fluorescence resonance energy transfer (FRET).
Protocol:
-
Reagent Preparation:
-
Recombinant BCL6 BTB domain, often tagged (e.g., with GST), is prepared.
-
A corepressor peptide (e.g., from SMRT), often biotinylated, is used.
-
HTRF detection reagents are used: an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
-
Assay Procedure:
-
In a low-volume 384-well plate, the tagged BCL6 protein, biotinylated this compound, and test inhibitor are mixed.
-
The HTRF detection reagents are added.
-
The plate is incubated at room temperature for a specified time.
-
-
Data Acquisition:
-
The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the amount of BCL6-SMRT interaction.
-
IC50 values are determined from the dose-response curves of the inhibitors.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (kon and koff) and affinity (Kd) of inhibitors to BCL6.
Protocol:
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant BCL6 BTB protein is immobilized on the chip surface.
-
-
Binding Analysis:
-
A series of concentrations of the inhibitor (analyte) are flowed over the chip surface.
-
The association and dissociation of the analyte are monitored in real-time by measuring the change in the refractive index.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Cell Viability/Growth Inhibition Assay
This assay determines the effect of BCL6 inhibitors on the proliferation of lymphoma cell lines.
Protocol:
-
Cell Culture:
-
BCL6-dependent and -independent diffuse large B-cell lymphoma (DLBCL) cell lines are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the BCL6 inhibitor.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
A viability reagent (e.g., MTT or resazurin) is added to each well.
-
After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of growth inhibition is calculated relative to vehicle-treated control cells.
-
The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curve.
-
Conclusion
Both SMRT-derived peptides and small molecule inhibitors have demonstrated efficacy in targeting the BCL6 protein. Peptide inhibitors, particularly modified versions like RI-BPI and newly discovered peptides such as F1324, can exhibit extremely high affinity and specificity.[2][6] However, their development as therapeutics can be challenged by issues related to cell permeability and in vivo stability.
Small molecule inhibitors offer advantages in terms of oral bioavailability and drug-like properties. Significant progress has been made in developing potent small molecule inhibitors, with compounds like FX1, WK-series inhibitors, and CCT-series inhibitors showing promising activity in preclinical models.[4][9][11] The choice between these two classes of inhibitors will depend on the specific research question and experimental context. For in vitro biochemical and structural studies, high-affinity peptides can be invaluable. For cellular and in vivo studies aimed at therapeutic development, potent and bioavailable small molecules are generally preferred. This guide provides the necessary data and protocols to make an informed decision for future BCL6-targeted research.
References
- 1. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. bioradiations.com [bioradiations.com]
- 10. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 11. benthamopen.com [benthamopen.com]
Cross-Validation of SMRT Peptide Interactions: A Comparative Guide to Assay Selection
For Researchers, Scientists, and Drug Development Professionals
The study of protein-peptide interactions is fundamental to understanding cellular signaling and developing novel therapeutics. The Silencing Mediator for Retinoic acid and Thyroid hormone receptor (SMRT) corepressor and peptides derived from it are crucial in transcriptional regulation, making their interactions with other proteins a key area of research. Cross-validation of these interactions using multiple assay formats is critical to ensure the reliability and accuracy of experimental findings. This guide provides an objective comparison of common assays used to study SMRT peptide interactions, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Interaction Assays
The choice of assay for validating peptide-protein interactions depends on the specific research question, the nature of the interacting partners, and the desired quantitative output. Below is a summary of commonly used techniques with a case study on a Secretion Modification Region (SMR) peptide derived from the HIV-1 Nef protein, which has been shown to interact with host cell proteins Mortalin and Vimentin.
| Assay | Principle | Quantitative Readout | Example: SMRwt Peptide Interaction | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Dissociation constant (Kd), association rate (kon), dissociation rate (koff). | The SMRwt peptide demonstrated direct binding to Vimentin with a Kd of 6.63 ± 0.74 µM and to Mortalin with a Kd of 20.73 ± 2.33 µM.[1] | Real-time, label-free, provides kinetic and affinity data.[2] | Requires immobilization of one binding partner, which may affect its activity; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n). | (Data not available for this compound) | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[2] | Requires large amounts of purified protein; not suitable for very weak or very tight interactions; lower throughput. |
| Co-Immunoprecipitation (Co-IP) followed by Western Blot | An antibody to a target protein ("bait") is used to pull down its interacting partners ("prey") from a cell lysate. The prey is then detected by Western Blot. | Qualitative or semi-quantitative (presence/absence of a band, relative band intensity). | SMRwt peptide, but not a mutant version (SMRmut), was shown to co-immunoprecipitate with Mortalin in various breast cancer cell lines, confirming the interaction in a cellular context.[1] | In vivo or in situ detection of interactions in a more physiological context; can identify novel interaction partners. | Prone to false positives and false negatives; interactions may be indirect; generally not quantitative. |
| Fluorescence Polarization (FP) / Fluorescence Anisotropy (FA) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Dissociation constant (Kd). | (Data not available for this compound) | Homogeneous, in-solution assay; suitable for high-throughput screening. | Requires fluorescent labeling of one of the interactants, which can interfere with binding. |
Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context of this compound interactions is crucial for interpreting assay results.
General Workflow for Cross-Validation of Peptide Interactions
The following diagram illustrates a typical workflow for identifying and validating a peptide-protein interaction using multiple orthogonal assays.
Caption: A typical workflow for peptide interaction validation.
Simplified SMRT Corepressor Signaling Pathway
SMRT is a key component of a corepressor complex that regulates gene expression, often by interacting with nuclear receptors. Its function can be modulated by upstream signaling pathways.
Caption: Simplified SMRT corepressor signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing peptide-protein interactions using SPR.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified protein (ligand) and synthetic peptide (analyte)
2. Method:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified protein (ligand) in the immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the synthetic peptide (analyte) in running buffer.
-
Inject the peptide solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for performing an ITC experiment.
1. Materials:
-
Isothermal titration calorimeter
-
Purified protein and synthetic peptide in identical, degassed buffer
-
Syringe for injection
2. Method:
-
Sample Preparation:
-
Dialyze both the protein and peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and peptide.
-
Degas the samples immediately before the experiment.
-
-
Experiment Setup:
-
Load the protein solution into the sample cell.
-
Load the peptide solution into the injection syringe. A typical starting concentration for the peptide in the syringe is 10-20 times that of the protein in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide into the protein solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, ΔH, ΔS, and n.
-
Co-Immunoprecipitation (Co-IP)
This protocol describes a general procedure for Co-IP to validate a peptide-protein interaction in a cellular context.
1. Materials:
-
Cells expressing the target protein
-
Synthetic peptide (e.g., with a FLAG-tag)
-
Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the peptide's tag (e.g., anti-FLAG) or against the endogenous target protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer or PBS with mild detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the interacting protein for Western Blot detection
2. Method:
-
Cell Lysis:
-
Treat cells with the synthetic peptide if the interaction is to be studied upon external addition.
-
Harvest and lyse the cells in cold lysis buffer to release cellular proteins while maintaining protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer and heating (if using SDS-PAGE sample buffer).
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the suspected interacting protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a suitable detection reagent. The presence of a band for the interacting protein in the sample immunoprecipitated with the peptide/target protein antibody, but not in the negative control (e.g., using a non-specific IgG), confirms the interaction.
-
References
SMRT Peptide as a Positive Control in BCL6 Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in the development and validation of BCL6 inhibition assays. The SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptor) peptide, derived from the BCL6 corepressor SMRT, has been widely utilized for this purpose. This guide provides an objective comparison of the SMRT peptide with other alternatives, supported by experimental data, to aid in the selection of the most suitable positive control for your research needs.
The Role of BCL6 and the Importance of Inhibition Assays
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a crucial role in the germinal center (GC) reaction, a key process for generating high-affinity antibodies.[1][2][3][4] Dysregulation of BCL6 activity is implicated in the pathogenesis of several types of lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[5][6][7] BCL6 exerts its repressive function by recruiting corepressor complexes, including SMRT and BCOR (BCL6 corepressor), to its BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain.[1][8][9] This interaction is a prime target for therapeutic intervention, making robust and reliable inhibition assays essential for the discovery and development of novel BCL6 inhibitors.
A positive control is indispensable in these assays to validate the assay's performance and to provide a benchmark for the potency of test compounds. The this compound, which mimics the natural binding partner of BCL6, serves as an effective positive control by competing with the labeled probe for binding to the BCL6 BTB domain.
Performance Comparison of Positive Controls
The choice of a positive control can be guided by factors such as binding affinity (IC50), stability, and the specific assay platform being used. Below is a comparison of the this compound with other commonly used positive controls in various BCL6 inhibition assay formats.
| Positive Control | Assay Type | Target | IC50 / Kd | Reference |
| This compound | Fluorescence Polarization (FP) | BCL6 BTB Domain | 16 ± 6 µM | [1] |
| BCOR Peptide | Fluorescence Polarization (FP) | BCL6 BTB Domain | 13 ± 1 µM | [1] |
| BCOR Peptide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | BCL6 BTB Domain | 8 ± 0.8 µM | [3][10] |
| FX1 | Homogeneous Time-Resolved Fluorescence (HTRF) | BCL6/SMRT Interaction | 19.21 µmol/L | [2] |
| BI-3802 | Homogeneous Time-Resolved Fluorescence (HTRF) | BCL6/SMRT Interaction | 21 nmol/L | [2] |
| F1324 Peptide | Surface Plasmon Resonance (SPR) | BCL6 (5-129) | Kd: 0.57 nM | [11][12] |
| F1324 Peptide | Cell-free ELISA | BCL6 (5-129) | IC50: 1 nM | [11][12] |
Key Observations:
-
SMRT vs. BCOR Peptides: In Fluorescence Polarization assays, both SMRT and BCOR peptides exhibit comparable low micromolar IC50 values. However, the BCOR peptide has been reported to have higher stability, making it a preferred choice in some studies.[1]
-
Peptide vs. Small Molecule Controls: Small molecule inhibitors, such as FX1 and BI-3802, offer an alternative to peptide-based controls and can be particularly relevant when screening for small molecule libraries.[2] BI-3802, in particular, shows very high potency in the nanomolar range.
-
High-Affinity Peptides: The F1324 peptide, discovered through phage display, demonstrates exceptionally high affinity for BCL6, with nanomolar Kd and IC50 values, making it a potent, albeit potentially less cost-effective, positive control.[11][12]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the BCL6 signaling pathway and a typical workflow for a BCL6 inhibition assay.
Experimental Protocols
Below are generalized protocols for common BCL6 inhibition assays. Specific concentrations and incubation times may require optimization based on the reagents and equipment used.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled peptide (tracer) upon binding to the larger BCL6 protein. Inhibitors compete with the tracer for binding to BCL6, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant BCL6 BTB domain protein
-
Fluorescently labeled peptide probe (e.g., FAM-SMRT or FAM-BCOR peptide)
-
This compound or other positive control
-
Test compounds
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the this compound (positive control) and test compounds in assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the BCL6 protein to a final concentration optimized for a significant assay window.
-
Add the fluorescently labeled peptide probe at a concentration typically at or below its Kd for BCL6.
-
Add the this compound or test compounds.
-
For controls, add assay buffer or DMSO in place of the inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is based on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or XL665) when they are in close proximity. Typically, BCL6 is tagged with one fluorophore (or an antibody against a tag is labeled) and the interacting peptide is labeled with the other.
Materials:
-
Tagged BCL6 BTB domain protein (e.g., GST-BCL6, His-BCL6)
-
Antibody against the tag labeled with a donor fluorophore (e.g., anti-GST-Tb)
-
Biotinylated SMRT or BCOR peptide
-
Streptavidin labeled with an acceptor fluorophore (e.g., Streptavidin-d2)
-
This compound or other positive control
-
Test compounds
-
Assay buffer
-
384-well, low-volume, white or black plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the this compound and test compounds.
-
Assay Reaction:
-
Add the tagged BCL6 protein to the wells.
-
Add the biotinylated peptide.
-
Add the test compounds or this compound.
-
Add the donor-labeled antibody and acceptor-labeled streptavidin.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-4 hours or overnight), protected from light.
-
Measurement: Measure the TR-FRET signal at the emission wavelengths of the donor and acceptor after excitation at the donor's excitation wavelength using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and then the percentage of inhibition. Determine IC50 values from dose-response curves.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based assay where a donor bead and an acceptor bead are brought into proximity through a biological interaction. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal in the acceptor bead.
Materials:
-
Tagged BCL6 BTB domain protein (e.g., His-BCL6)
-
Biotinylated SMRT or BCOR peptide
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-His) coated Acceptor beads
-
This compound or other positive control
-
Test compounds
-
AlphaLISA assay buffer
-
384-well OptiPlate™
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the this compound and test compounds.
-
Assay Reaction:
-
Add the tagged BCL6 protein and biotinylated peptide to the wells.
-
Add the test compounds or this compound.
-
Add the anti-tag Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Determine the percentage of inhibition based on the AlphaLISA signal and calculate IC50 values from the dose-response curves.
Conclusion
The this compound is a well-established and effective positive control for BCL6 inhibition assays, providing a reliable benchmark for assessing the potency of potential inhibitors. While it performs comparably to the BCOR peptide in terms of IC50 in FP assays, the BCOR peptide may offer advantages in terms of stability. For researchers seeking higher potency controls or alternatives to peptides, small molecules like BI-3802 and high-affinity peptides such as F1324 present viable options. The selection of the most appropriate positive control will ultimately depend on the specific requirements of the assay, including the desired potency, stability, and cost-effectiveness. The provided protocols and diagrams offer a foundational framework for establishing robust and reliable BCL6 inhibition assays to accelerate the discovery of novel therapeutics for BCL6-driven malignancies.
References
- 1. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells. | BioGRID [thebiogrid.org]
- 8. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of high-affinity BCL6-binding peptide and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SMRT-Derived Peptides for HDAC Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) corepressor and Histone Deacetylases (HDACs) is pivotal for deciphering gene regulation and developing targeted therapeutics. This guide provides a comparative analysis of different SMRT-derived peptides and their binding affinities for various HDAC isoforms, supported by experimental data and detailed methodologies.
The SMRT protein is a key scaffold in transcriptional repression, recruiting HDACs to specific gene promoters. This interaction is not monolithic; different domains of SMRT interact with distinct classes of HDACs, and peptides derived from these domains can exhibit varied binding affinities and specificities. This guide aims to consolidate available data to facilitate a clearer understanding of these interactions.
Quantitative Comparison of SMRT-Derived Peptide Binding to HDACs
| SMRT Peptide/Fragment | HDAC Isoform | Method | Dissociation Constant (Kd) | Reference |
| SMRT (1255-1452) | HDAC7 | Surface Plasmon Resonance (SPR) | 2.1 µM | [1] |
| SMRT (1255-1452) | HDAC7 | Microscale Thermophoresis (MST) | 2.8 µM | [1] |
| SMRT Motif 1 (SM1) Peptide | HDAC4 | Co-Immunoprecipitation | Stronger affinity than SM2 | [2] |
| SMRT Motif 2 (SM2) Peptide | HDAC4 | Co-Immunoprecipitation | Weaker affinity than SM1 | [2] |
| SMRT Deacetylase Activating Domain (DAD) | HDAC3 | In vitro HDAC assay | Necessary for HDAC3 activation | [3] |
Note: The interaction between the SMRT DAD and HDAC3 is well-established as an activating interaction, rather than just a binding event. Quantitative binding affinity data (Kd) for this interaction with isolated peptides is not consistently reported in the literature. The interaction of SMRT with Class I HDACs like HDAC1 and HDAC2 is generally considered to be indirect, often mediated through larger protein complexes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding data. Below are generalized, yet detailed, protocols for key experiments used to quantify the interaction between SMRT-derived peptides and HDACs.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation kinetics.
-
Immobilization of this compound:
-
A sensor chip (e.g., CM5) is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The SMRT-derived peptide, containing a free amine group, is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
The remaining activated groups on the sensor surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the peptide to subtract non-specific binding.
-
-
Binding Analysis:
-
Purified recombinant HDAC protein is prepared in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
A series of concentrations of the HDAC protein are injected over the peptide-immobilized and reference flow cells.
-
The association of the HDAC to the peptide is monitored in real-time.
-
After the association phase, running buffer is flowed over the chip to monitor the dissociation of the HDAC from the peptide.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the peptide-immobilized flow cell to obtain specific binding sensorgrams.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4][5]
-
Microscale Thermophoresis (MST) for Quantifying Binding Affinity in Solution
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon interaction.
-
Labeling of this compound:
-
The this compound is fluorescently labeled using an appropriate dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's instructions.
-
Unconjugated dye is removed by purification (e.g., column chromatography).
-
-
Sample Preparation:
-
A constant concentration of the fluorescently labeled this compound is prepared in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).[6]
-
A serial dilution of the unlabeled HDAC protein is prepared in the same MST buffer.
-
Equal volumes of the labeled peptide and each dilution of the HDAC protein are mixed and incubated to reach binding equilibrium.
-
-
MST Measurement:
-
The samples are loaded into MST capillaries.
-
The thermophoretic movement of the labeled peptide is measured in a Monolith NT.115 instrument (NanoTemper Technologies).
-
-
Data Analysis:
Fluorescence Polarization (FP) for High-Throughput Screening
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
-
Probe Preparation:
-
A fluorescently labeled SMRT-derived peptide (the probe) is synthesized. The fluorophore should have a suitable fluorescence lifetime.
-
-
Assay Setup:
-
The assay is performed in a low-volume black microplate.
-
A fixed concentration of the fluorescent probe is added to each well.
-
A serial dilution of the HDAC protein is added to the wells.
-
For competitive binding assays, a fixed concentration of probe and HDAC are used, and a serial dilution of an unlabeled competitor peptide is added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
Visualizing SMRT-HDAC Interactions and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining SMRT-peptide-HDAC binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying epigenetic interactions using MicroScale Thermophoresis (MST) [aimspress.com]
- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Unmasking Binding Hotspots: A Guide to Validating SMRT Peptide Interactions with Alanalanine Scanning Mutagenesis
For researchers, scientists, and drug development professionals, understanding the precise binding interactions between the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) corepressor and its peptide partners is critical for deciphering cellular signaling and developing targeted therapeutics. Alanine (B10760859) scanning mutagenesis stands out as a powerful technique to pinpoint the key amino acid residues—or "hotspots"—that govern these interactions. This guide provides a comprehensive comparison of alanine scanning with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Power of Alanine Scanning: A Head-to-Head Comparison
Alanine scanning systematically replaces individual amino acid residues in a peptide sequence with alanine. The rationale is that alanine's small, non-polar methyl side chain removes the specific contribution of the original amino acid's side chain to the binding interaction without significantly altering the peptide's backbone conformation. By comparing the binding affinity of the alanine-substituted peptides to the wild-type peptide, researchers can quantify the energetic contribution of each residue to the binding event.
While highly effective, alanine scanning is one of several techniques available for validating peptide binding sites. The choice of method often depends on the specific research question, available resources, and the nature of the interacting molecules.
| Method | Principle | Advantages | Limitations |
| Alanine Scanning Mutagenesis | Systematic replacement of amino acids with alanine to determine the contribution of individual side chains to binding affinity. | Provides quantitative data on the energetic contribution of each residue.[1][2] Identifies "hotspot" residues crucial for the interaction.[3] Relatively straightforward to interpret. | Can be labor-intensive and costly if many residues are targeted. Does not provide information on the role of the peptide backbone. The substitution to alanine may sometimes unexpectedly enhance affinity.[4] |
| Computational Alanine Scanning | In silico prediction of changes in binding free energy upon alanine mutation using molecular modeling.[5][6] | High-throughput and cost-effective for large-scale screening.[5] Can prioritize residues for experimental validation. | Accuracy is dependent on the quality of the protein-peptide complex structure and the computational algorithm used.[7] Requires computational expertise. |
| Combinatorial Peptide Libraries | Synthesis and screening of large libraries of peptides with randomized or systematically varied sequences to identify optimal binding motifs. | Allows for the discovery of novel high-affinity binders. Can explore a vast sequence space. | May not provide detailed information on the contribution of individual residues in the original peptide. Can be complex to design and synthesize. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium (B1214612) exchange of backbone amide hydrogens to identify regions of the protein or peptide that become protected from the solvent upon binding. | Provides information on conformational changes and dynamic aspects of the interaction. Does not require mutagenesis. | Provides lower resolution information on the binding site compared to alanine scanning. Data analysis can be complex. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at a sensor surface to monitor the binding and dissociation of molecules in real-time. | Provides quantitative kinetic data (association and dissociation rates) and affinity data (KD).[4] Allows for the analysis of a wide range of interactions. | Requires specialized instrumentation. Immobilization of one of the binding partners may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event to determine the thermodynamic parameters of the interaction (enthalpy, entropy, and stoichiometry). | Provides a complete thermodynamic profile of the interaction. Does not require labeling or immobilization. | Consumes relatively large amounts of sample. May not be suitable for very weak or very strong interactions. |
Case Study: Alanine Scan of a SMRT-Binding Peptide
To illustrate the utility of alanine scanning, we present data from a study investigating the interaction of a SMRT-derived peptide with a partner protein. The following table summarizes the results of an alanine scan performed on the SMRT BCL6 Binding Domain (BBD) peptide, which competes for binding to the BCL6 BTB domain. The impact of each alanine substitution on the binding affinity was quantified using a fluorescence polarization (FP) competition assay.
| Residue Substitution | Fold Change in IC50 vs. Wild-Type | Interpretation |
| SMRT BBD Wild-Type | 1.0 | Reference |
| A501G | ~1.5 | Minor contribution |
| S502A | ~1.2 | Minor contribution |
| D503A | ~2.0 | Moderate contribution |
| S504A | ~1.8 | Moderate contribution |
| P505A | ~3.5 | Significant contribution |
| V506A | > 10 | Hotspot |
| I507A | > 10 | Hotspot |
| E508A | ~4.0 | Significant contribution |
| W509A | > 10 | Hotspot |
| L510A | ~5.0 | Significant contribution |
| K511A | ~1.5 | Minor contribution |
| R512A | ~1.3 | Minor contribution |
| Q513A | ~1.1 | Minor contribution |
Data adapted from a representative study on SMRT-peptide interactions. The fold change in IC50 is an indicator of the loss of binding affinity; a higher fold change signifies a greater contribution of that residue to the binding energy.
The data clearly identifies residues V506, I507, and W509 as "hotspots," where substitution to alanine results in a greater than 10-fold increase in the IC50 value, indicating a significant loss of binding affinity.[8] These residues are therefore critical for the interaction between the SMRT peptide and its binding partner.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and interpreting the results of an alanine scanning study.
Peptide Synthesis
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for generating the wild-type and alanine-substituted peptides.[9]
-
Procedure:
-
The C-terminal amino acid is attached to a solid resin support.
-
The Fmoc protecting group is removed from the N-terminus of the attached amino acid.
-
The next Fmoc-protected amino acid is coupled to the deprotected N-terminus.
-
Steps 2 and 3 are repeated until the desired peptide sequence is synthesized. For alanine-scanned peptides, the corresponding amino acid is replaced with Fmoc-Alanine-OH at the desired position.
-
The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
-
Purification and Characterization: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides are confirmed by mass spectrometry.[9]
Fluorescence Polarization (FP) Competition Assay
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (in this case, a fluorescently tagged this compound). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in polarization. Unlabeled competitor peptides (the wild-type and alanine-scanned peptides) will displace the fluorescent peptide, causing a decrease in polarization.
-
Procedure:
-
A constant concentration of the target protein (e.g., BCL6 BTB domain) and a fluorescently labeled this compound are incubated to form a complex.[8]
-
Increasing concentrations of the unlabeled competitor peptides (wild-type or alanine mutants) are added to the complex.
-
The fluorescence polarization is measured after an incubation period to allow the binding to reach equilibrium.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor peptide concentration.
-
The IC50 value (the concentration of competitor peptide required to displace 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process and Pathways
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and a simplified signaling pathway involving SMRT.
References
- 1. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid mapping of protein functional epitopes by combinatorial alanine scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Alanine substitutions in calmodulin-binding peptides result in unexpected affinity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 7. Comparing experimental and computational alanine scanning techniques for probing a prototypical protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of SMRT Peptide Function: A Comparative Guide for Researchers
This guide provides a comparative analysis of the in vivo validation of two distinct therapeutic peptides referred to as SMRT peptides in scientific literature. The first is a peptide derived from the SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) corepressor, which acts as an inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. The second is a peptide derived from the Secretion Modification Region (SMR) of the HIV-1 Nef protein, which has shown potential in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of these therapeutic peptides using animal models.
Data Presentation: In Vivo Efficacy of SMRT-derived Peptides
The following tables summarize the available quantitative data from in vivo studies in animal models for the BCL6 inhibitor SMRT peptide and the HIV-1 Nef SMR peptide.
Table 1: In Vivo Efficacy of BCL6 Inhibitor this compound (RI-BPI) in a Mouse Xenograft Model of Diffuse Large B-Cell Lymphoma (DLBCL)
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome Measure | Result | Reference |
| SCID Mice | SU-DHL4, SU-DHL6, Toledo (Human DLBCL) | Retroinverso BCL6 Peptide Inhibitor (RI-BPI) | Dose-dependent | Not specified | Serum human β2 microglobulin (surrogate for tumor mass) | Significant reduction compared to control | [1] |
| SCID Mice | Human DLBCL xenografts | RI-BPI | Dose-dependent | Up to 52 weeks | Tumor growth | Powerful suppression | [1][2] |
Note: Specific dosage and detailed tumor volume reduction percentages were not consistently provided in the abstracts.
Table 2: In Vivo Efficacy of HIV-1 Nef SMR Peptide in a Mouse Xenograft Model of Colorectal Cancer
| Animal Model | Tumor Type | Treatment | Dosage | Duration | Outcome Measure | Result | Reference |
| SCID Mice | Human colorectal tumor xenograft | Nef apoptotic peptide | Not specified | Biweekly injections | Tumor growth | Significant inhibition (up to 300% compared to control) | [3] |
Note: This study is from 2005, and more recent in vivo quantitative data for this specific peptide in cancer models is limited in the provided search results. More recent research has focused on its role in HIV pathogenesis and its interaction with cellular proteins like mortalin.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the in vivo validation of the SMRT-derived peptides.
BCL6 Inhibitor this compound (RI-BPI) Xenograft Model
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice, typically 6-8 weeks old males.[6]
-
Cell Lines: Human Diffuse Large B-cell Lymphoma (DLBCL) cell lines such as SU-DHL4, SU-DHL6, OCI-Ly7, or Toledo.[1][6]
-
Tumor Induction: Subcutaneous injection of low-passage human DLBCL cells (e.g., 10^7 cells) into the mice.[6]
-
Treatment: Administration of the retroinverso BCL6 peptide inhibitor (RI-BPI). While the exact route of administration is not always detailed in the abstracts, it is often administered systemically.
-
Monitoring: Tumor growth is monitored, and in some studies, serum levels of human β2 microglobulin are measured by ELISA as a surrogate marker for tumor mass.[1]
-
Ethical Considerations: All animal procedures are conducted following approved protocols from the respective Institutional Animal Care and Use Committees.[6]
HIV-1 Nef SMR Peptide Xenograft Model
-
Animal Model: SCID mice.[3]
-
Tumor Induction: A human colorectal tumor was implanted and propagated in the subcutaneous tissue of the mice.[3]
-
Treatment: Biweekly injections of the Nef apoptotic peptide.[3]
-
Monitoring: Tumor growth was measured and compared between the treated and untreated (control) groups.[3]
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows related to the SMRT peptides.
References
- 1. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of HIV-1 Nef, a cytotoxic viral protein, on the growth of primary colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretion Modification Region-Derived Peptide Disrupts HIV-1 Nef's Interaction with Mortalin and Blocks Virus and Nef Exosome Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the specificity of SMRT peptide across different HDAC isoforms.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) peptide across various Histone Deacetylase (HDAC) isoforms, supported by experimental data.
The interaction between the SMRT corepressor and HDACs is a critical regulatory node in gene expression. Specific domains within the SMRT protein mediate these interactions, and peptides derived from these domains are valuable tools for studying the function and therapeutic targeting of individual HDAC isoforms. This guide focuses on the differential binding of SMRT-derived peptides to members of the different HDAC classes.
Data Summary: SMRT Peptide Binding Affinity for HDAC Isoforms
The specificity of this compound interactions is primarily directed towards class IIa HDACs. This interaction is mediated by a conserved Glycine-Serine-Isoleucine (GSI) motif within the SMRT protein.[1][2] In contrast, the interaction with HDAC3, a class I HDAC, is distinct and involves the Deacetylase Activating Domain (DAD) of SMRT, leading to the activation of HDAC3. Current evidence suggests a lack of direct, high-affinity binding of the GSI-containing SMRT peptides to other class I and class IIb HDACs.
| HDAC Isoform | Class | This compound Binding Affinity (Kd) | Method | Notes |
| HDAC1 | I | No direct binding reported | - | The C-terminal region of SMRT (containing the GSI motif) does not interact with class I enzymes.[3] |
| HDAC2 | I | No direct binding reported | - | The C-terminal region of SMRT (containing the GSI motif) does not interact with class I enzymes.[3] |
| HDAC3 | I | Forms a stable, active complex | Co-IP | Interaction is mediated by the DAD of SMRT, not the GSI motif, and results in HDAC3 activation. |
| HDAC4 | IIa | 4-8 µM | Fluorescence Anisotropy | Binding is mediated by the GSI motif in SMRT.[2][4][5] |
| HDAC5 | IIa | 4-8 µM | Fluorescence Anisotropy | Binding is mediated by the GSI motif in SMRT.[2][4][5] |
| HDAC6 | IIb | No direct binding reported | - | - |
| HDAC7 | IIa | 2.1 µM2.8 µM14.1 µM4-8 µM | SPRMSTITCFluorescence Anisotropy | Multiple studies confirm micromolar affinity via the GSI motif.[2][6] |
| HDAC8 | I | No interaction observed | Fluorescence Anisotropy | The GSI motif-containing peptide shows no binding to this class I HDAC.[1][3] |
| HDAC9 | IIa | 4-8 µM | Fluorescence Anisotropy | Binding is mediated by the GSI motif in SMRT.[1] |
| HDAC10 | IIb | No direct binding reported | - | - |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the interaction pathways and a typical experimental workflow for determining binding affinity.
References
- 1. Insights into the Recruitment of Class IIa Histone Deacetylases (HDACs) to the SMRT/NCoR Transcriptional Repression Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of the SMRT Corepressor Interacting with Histone Deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sensusimpact.com [sensusimpact.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SMRT Peptide
For researchers and scientists engaged in drug development, the meticulous management of synthetic peptides like the SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) peptide is paramount for ensuring laboratory safety and environmental protection. Due to the general nature of synthetic peptides as potent biological materials, all waste contaminated with SMRT peptide must be treated as hazardous chemical waste.[1][2] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory for the disposal of this and all other research chemicals.
Essential Safety Precautions and Handling
Before beginning any work with this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier.[1] While a specific, universally applicable SDS for every synthetic peptide is not always available, general safety data sheets for synthetic peptides outline potential hazards and handling precautions.[3][4][5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[1] When handling lyophilized peptide powder, which can be easily aerosolized, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Protocol for this compound Waste
The following procedures provide a comprehensive guide for the safe disposal of liquid and solid waste generated from the use of this compound.
Liquid Waste Disposal (Unused solutions, experimental buffers, first rinse of labware):
-
Inactivation (Recommended): Before collection, it is best practice to neutralize the biological activity of the peptide. This can be achieved by adding a 10% bleach solution to the liquid waste to a final concentration of 0.5-1.0% sodium hypochlorite (B82951), or by adding 1 M NaOH.[6] Allow the inactivation solution to react with the peptide waste for a minimum of 30-60 minutes in a chemical fume hood.
-
Neutralization: If strong acids or bases were used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
Collection: Collect all liquid waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container.[2][6]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list any other chemical components present in the solution.[6]
-
Storage and Pickup: Store the sealed waste container in a designated secondary containment area to await pickup by your institution's EHS department.
Solid Waste Disposal (Contaminated labware, PPE, and other materials):
-
Segregation: All items that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and bench paper, must be considered contaminated solid waste.[1][2]
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, for example, "this compound contaminated debris."[6]
-
Disposal of Sharps: Any needles or other sharps used must be disposed of immediately in a designated sharps container.
-
Storage and Pickup: Store the sealed solid waste container in the designated hazardous waste accumulation area for scheduled pickup by your institution's EHS personnel.
Decontamination of Non-Disposable Labware:
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glass beakers, magnetic stir bars) that has come into contact with this compound must be collected as liquid hazardous waste.[6]
-
Cleaning: After the initial rinse, decontaminate the labware by soaking and washing with an enzymatic detergent solution to break down any residual peptide. A subsequent wash with a 6% sodium hypochlorite (bleach) solution can provide further decontamination.[6]
-
Final Rinse: Thoroughly rinse the labware with distilled water after the decontamination process is complete.[6]
Summary of this compound Disposal Parameters
| Waste Type | Recommended Inactivation | Container Type | Labeling Requirements |
| Liquid Waste | 10% Bleach (0.5-1.0% final conc.) or 1 M NaOH for 30-60 min | Leak-proof, chemically compatible container | "Hazardous Waste", "this compound", and other components |
| Solid Waste | Not applicable | Leak-proof container with heavy-duty plastic liner | "Hazardous Waste", "this compound contaminated debris" |
| Sharps | Not applicable | Designated sharps container | Per institutional guidelines |
Experimental Protocol: Inactivation of Peptide Solutions
Objective: To neutralize the biological activity of this compound in liquid waste prior to disposal.
Materials:
-
Liquid waste containing this compound
-
10% Bleach solution (or 1 M NaOH)
-
pH indicator strips or pH meter
-
Appropriate neutralizing agent (e.g., HCl or NaOH) if necessary
-
Designated hazardous liquid waste container
-
Personal Protective Equipment (PPE)
Methodology:
-
Working in a chemical fume hood, measure the volume of the this compound liquid waste.
-
Slowly add the 10% bleach solution to the waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite. Alternatively, add 1 M NaOH.
-
Gently mix the solution and allow it to react for at least 30-60 minutes.
-
If using a strong base for inactivation, check the pH of the solution using a pH meter or pH indicator strips.
-
If necessary, neutralize the solution to a pH between 5.5 and 9.0 by adding an appropriate acid or base dropwise while gently stirring.
-
Once the reaction is complete and the solution is neutralized, carefully pour the inactivated waste into the designated hazardous liquid waste container.
-
Securely seal the container and ensure it is properly labeled.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for SMRT Peptide
For researchers, scientists, and drug development professionals, ensuring safe handling of synthetic peptides like the SMRT peptide is paramount for both personal safety and maintaining experimental integrity. Although specific toxicological properties for every synthetic peptide may not be extensively documented, a cautious approach treating them as potentially hazardous materials is a fundamental laboratory principle.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational plans for handling, and systematic disposal procedures are critical.
Personal Protective Equipment (PPE)
When working with this compound, especially in its lyophilized powder form, a comprehensive set of personal protective equipment should be utilized to prevent inhalation, skin, and eye contact.[1][2][3] The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. Gloves should be changed between handling different peptides to avoid cross-contamination.[1][4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Respirator/Face Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust. Working in a well-ventilated area or under a chemical fume hood is also advised.[1][5] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to preserve its stability and prevent contamination.[4]
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder for long-term stability, away from bright light.[3][6]
-
Before use, allow the container to equilibrate to room temperature before opening to minimize moisture uptake.[6]
Preparation and Handling:
-
Work Area Preparation: Ensure the designated workspace is clean and uncluttered.[1]
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, gloves, and a respirator if handling the powder form.[1]
-
Weighing: If weighing the lyophilized powder, do so carefully to avoid creating dust.[1]
-
Reconstitution: When preparing a solution, add the solvent slowly and cap the vial securely before mixing.[1] To avoid precipitation, it is recommended to dissolve the peptide completely in an initial solvent before diluting it into a buffered solution.[6]
-
Labeling: Clearly label all vials with the peptide name, concentration, and date.[4]
Post-Handling:
-
After handling, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
-
Wash hands thoroughly after handling and before leaving the laboratory.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and ensure laboratory safety.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should also be disposed of in the designated chemical waste container.
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Final Disposal: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[3][7] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[3]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. genscript.com [genscript.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
